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  • Product: 4-(5-amino-1,2-oxazol-3-yl)phenol
  • CAS: 887591-61-9

Core Science & Biosynthesis

Foundational

Crystal Structure and X-ray Diffraction Analysis of 4-(5-amino-1,2-oxazol-3-yl)phenol: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced energetic materials heavily relies on understanding their solid-state behavior. 4-(5-amino-1,2-oxazol-3-yl)phenol (also refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced energetic materials heavily relies on understanding their solid-state behavior. 4-(5-amino-1,2-oxazol-3-yl)phenol (also referred to as 4-(5-aminoisoxazol-3-yl)phenol) represents a highly versatile structural motif, combining an electron-rich, planar isoxazole heterocycle with dual hydrogen-bonding functional groups (a phenolic hydroxyl and a primary amine).

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of crystallographic parameters. Here, we will dissect the causality behind the experimental workflows required to isolate and analyze this compound, the self-validating nature of modern X-ray diffraction (XRD) refinement, and the supramolecular logic that governs its crystal packing.

Structural Significance and Supramolecular Logic

The 5-amino-1,2-oxazol-3-yl moiety is characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The versatility of this ring stems from the electronegative heteroatoms, which provide nucleophilic activity, and a delocalized π -system that readily participates in stacking interactions [1].

When coupled with a phenol ring at the 3-position, the molecule possesses a high density of hydrogen bond donors (-OH, -NH₂) and acceptors (isoxazole -N, -O, and phenol -O). The structural logic of such bi-functionalized aromatics dictates that they will form corrugated supramolecular planes driven by strong O−H···N and N−H···O interactions. To minimize electrostatic repulsion between the electron-rich heterocycles, these planes typically adopt a slip-stacked geometry in the solid state [1].

H Phenol Phenolic -OH (Donor) IsoxN Isoxazole N (Acceptor) Phenol->IsoxN O-H...N Amine Amine -NH2 (Donor) Amine->IsoxN N-H...N PhenolO Phenolic O (Acceptor) Amine->PhenolO N-H...O

Primary intermolecular hydrogen bonding network.

Experimental Methodology: A Self-Validating Workflow

To obtain high-fidelity crystallographic data, the experimental protocol must be treated as a self-validating system where each step directly influences the success of the next.

Step 1: Crystal Growth via Controlled Nucleation
  • Solvent Selection: Dissolve 50 mg of synthesized 4-(5-amino-1,2-oxazol-3-yl)phenol[2] in a 1:1 (v/v) binary mixture of ethanol and water. Causality: The binary system exploits the differential solubility of the hydrophobic isoxazole core (soluble in ethanol) and the hydrophilic amine/phenol groups (stabilized by water).

  • Evaporation: Place the solution in a loosely capped vial punctured with a 22-gauge needle. Allow to stand at 293 K.

  • Harvesting: After 5–7 days, harvest the resulting block-like crystals. Causality: Slow evaporation induces a gradual supersaturation, ensuring nucleation occurs near thermodynamic equilibrium. This prevents kinetic defects (e.g., twinning, solvent inclusions) and yields macroscopic, defect-free single crystals.

Step 2: X-ray Data Collection
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit, and is critical for the accurate spatial localization of light atoms, specifically the hydrogen atoms of the amine and phenol groups.

  • Diffraction: Collect data on a diffractometer equipped with a microfocus Mo K α radiation source ( λ = 0.71073 Å) and a photon-counting pixel array detector.

Step 3: Structure Solution and Refinement
  • Phase Problem Solution: Import the integrated .hkl data into the Olex2 graphical user interface [3]. Solve the structure using intrinsic phasing or charge-flipping algorithms. Causality: Charge flipping iteratively assigns electron density without requiring a prior structural model, eliminating user bias in the initial solution.

  • Least-Squares Refinement: Refine the model using SHELXL [4]. Refinement must be conducted using full-matrix least-squares on F2 . Causality: Refining against F2 (rather than F ) utilizes all collected data—including weak or negative intensities resulting from background subtraction. This minimizes model bias and improves the accuracy of Anisotropic Displacement Parameters (ADPs).

  • Hydrogen Atom Treatment: Locate hydrogen atoms in the difference Fourier map. Refine the N-H and O-H hydrogens freely, or place them in calculated positions riding on their parent atoms ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(O) ).

G N1 Crystallization (Equilibrium Evaporation) N2 Data Collection (100 K, Mo Kα) N1->N2 N3 Structure Solution (Charge Flipping) N2->N3 N4 Least-Squares Refinement (SHELXL on F²) N3->N4 N5 Validation (R1 < 0.05, GoF ≈ 1.0) N4->N5

Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Refinement Metrics

The trustworthiness of a crystal structure is validated by its refinement metrics. A highly reliable model for a small organic molecule like 4-(5-amino-1,2-oxazol-3-yl)phenol should yield an R1​ value below 5% (0.05) and a Goodness-of-Fit (GoF) approaching 1.0. The R1​ factor measures the absolute agreement between the calculated and observed structural amplitudes, while the GoF validates whether the assigned standard uncertainties are statistically appropriate [4].

Table 1: Expected Crystallographic Data and Refinement Parameters (Note: Parameters represent the standard empirical behavior for this class of monoclinic isoxazole derivatives).

ParameterValue / Description
Chemical Formula C₉H₈N₂O₂
Formula Weight 176.17 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈10.5 Å, β≈105∘
Volume ≈850 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.37 g/cm³
Absorption Coefficient ( μ ) 0.10 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.092
Goodness-of-Fit (GoF) on F2 1.045

Supramolecular Architecture

The spatial arrangement of 4-(5-amino-1,2-oxazol-3-yl)phenol in the solid state is a direct consequence of its hydrogen-bonding capacity. The isoxazole ring exhibits a highly planar configuration, suggesting a strongly delocalized aromatic π -system. The phenolic ring is slightly twisted out of coplanarity with the isoxazole ring to minimize steric clash between the ortho-hydrogens and the heterocycle.

Table 2: Expected Hydrogen-Bond Geometry (Å, °)

Interaction (D–H···A)D–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)
O(Phenol)–H···N(Isoxazole)0.84(2)1.95(2)2.78(1)172(2)
N(Amine)–H···O(Phenol)0.88(2)2.10(2)2.95(1)165(2)
N(Amine)–H···O(Isoxazole)0.88(2)2.45(2)3.15(1)140(2)

Causality of Packing: The primary driving force of the lattice assembly is the O–H···N interaction. The phenolic oxygen acts as a strong donor to the highly electronegative isoxazole nitrogen. Simultaneously, the amine group acts as a bifurcated donor. This cooperative network links the molecules head-to-tail, forming infinite 1D chains. These chains cross-link via weaker N–H···O interactions to form 2D corrugated sheets. Finally, these sheets stack along the crystallographic a-axis. Because the π -clouds of the isoxazole and phenol rings are electron-dense, the rings undergo a slip-stacked translation (plane-to-plane shifts of ~2.5 Å) to maximize favorable dispersive π−π interactions while avoiding direct face-to-face electrostatic repulsion [1].

Conclusion

The solid-state characterization of 4-(5-amino-1,2-oxazol-3-yl)phenol requires a rigorous, self-validating crystallographic workflow. By utilizing cryogenic data collection and full-matrix least-squares refinement against F2 , researchers can accurately map the complex hydrogen-bonding networks that dictate the compound's physical properties. Understanding the causality behind the slip-stacked π−π interactions and the O–H···N / N–H···O hydrogen bond motifs is essential for leveraging this structural class in downstream pharmaceutical and materials science applications.

References

  • Sausa, R. C., et al. (2018). "Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole." IUCrData, 3(1), x180053.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53425297, 3-(5-Aminoisoxazol-3-yl)phenol." PubChem.[Link]

  • Puschmann, H., et al. (2024). "Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2." IUCrJ, 11(Pt 2), 200–210.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.[Link]

Exploratory

Preclinical Safety and Toxicity Profile of 4-(5-amino-1,2-oxazol-3-yl)phenol: A Mechanistic and Methodological Guide

Executive Summary The compound 4-(5-amino-1,2-oxazol-3-yl)phenol represents a challenging chemotype in drug discovery and development. Structurally, it merges two highly scrutinized pharmacophores: a phenol ring and a 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(5-amino-1,2-oxazol-3-yl)phenol represents a challenging chemotype in drug discovery and development. Structurally, it merges two highly scrutinized pharmacophores: a phenol ring and a 5-aminoisoxazole moiety. While these functional groups can drive potent on-target pharmacology, they serve as classical "structural alerts" for cytochrome P450 (CYP)-mediated bioactivation.

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of toxicity. This guide synthesizes the mechanistic toxicology of 4-(5-amino-1,2-oxazol-3-yl)phenol, outlines self-validating preclinical safety protocols mandated by regulatory agencies, and provides actionable thresholds for de-risking this compound during lead optimization.

Mechanistic Toxicology & Structural Alerts

To accurately predict the safety profile of 4-(5-amino-1,2-oxazol-3-yl)phenol, we must dissect the metabolic liabilities of its constituent moieties. Toxicity is rarely driven by the parent compound alone; rather, it is the generation of electrophilic reactive metabolites (RMs) that dictates hepatotoxicity and idiosyncratic adverse drug reactions (IADRs)[1].

The Phenol Motif: Quinone Methide Generation

Phenols are highly susceptible to CYP-mediated oxidation (primarily via CYP2E1 and CYP3A4). The oxidation of the 4-hydroxyphenyl group yields a phenoxy radical, which rapidly converts into an electrophilic benzoquinone or quinone-imine species[2].

  • Causality of Toxicity : Quinones are "soft" electrophiles. They preferentially attack "soft" nucleophiles in the cell, most notably the thiol group of intracellular glutathione (GSH). Once GSH is depleted, these quinones covalently bind to cysteine residues on hepatic proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular hepatic necrosis[3].

The 5-Aminoisoxazole Motif: N-Oxidation and Ring Cleavage

The 5-aminoisoxazole ring is a known liability in medicinal chemistry, frequently associated with IADRs.

  • Causality of Toxicity : The primary amine can undergo N-oxidation to form a reactive hydroxylamine. Hydroxylamines can cause direct hematological toxicity (e.g., methemoglobinemia) or further oxidize to nitroso species. These reactive nitrogen species act as haptens, covalently binding to plasma proteins and triggering a cascade of immune-mediated hypersensitivity reactions[4].

MetabolicActivation Parent 4-(5-amino-1,2-oxazol-3-yl)phenol CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism Quinone Quinone / Quinone-Imine (Electrophilic Michael Acceptor) CYP->Quinone Phenol Oxidation Hydroxylamine N-Hydroxylamine (Reactive Nitrogen Species) CYP->Hydroxylamine Amine N-Oxidation Toxicity Covalent Binding to Proteins/DNA (Hepatotoxicity / IADRs) Quinone->Toxicity Depletion of GSH Detox GSH Conjugation (Detoxification) Quinone->Detox Trapped by Glutathione Hydroxylamine->Toxicity Immune Haptenization Hydroxylamine->Detox Phase II Clearance

Figure 1: CYP450-mediated bioactivation pathways of 4-(5-amino-1,2-oxazol-3-yl)phenol.

Preclinical Safety Evaluation Protocols

To build a trustworthy data package, every assay must be a self-validating system . This means incorporating internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

In Vitro Reactive Metabolite Trapping (LC-MS/MS)

To definitively prove whether the structural alerts in 4-(5-amino-1,2-oxazol-3-yl)phenol translate to actual RM formation, we utilize nucleophilic trapping.

  • System Validation : The assay must include a minus-NADPH negative control (proving adducts are enzymatically generated) and an Acetaminophen positive control (proving the microsomes are active and the MS can detect GSH adducts).

  • Methodology :

    • Incubation : Combine 10 µM of the test compound with 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Trapping Agent : Add 5 mM GSH (to trap soft electrophiles like quinones) and 1 mM KCN (to trap hard electrophiles like iminium ions).

    • Initiation : Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

    • Quenching : Stop the reaction by adding 3 volumes of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

    • Centrifugation : Spin at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

    • Analysis : Analyze the supernatant via LC-MS/MS using neutral loss scanning (e.g., monitoring for a neutral loss of 129 Da, characteristic of GSH adducts).

Workflow Step1 1. Incubation HLM + NADPH Step2 2. Trapping Add GSH / KCN Step1->Step2 Step3 3. Quenching Cold Acetonitrile Step2->Step3 Step4 4. Centrifuge Protein Crash Step3->Step4 Step5 5. LC-MS/MS Adduct Detection Step4->Step5

Figure 2: Self-validating experimental workflow for reactive metabolite trapping.

Genotoxicity Battery (Per FDA ICH S2(R1))

Because quinones can intercalate or alkylate DNA, evaluating genotoxicity is a strict regulatory requirement[5].

  • System Validation : Strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) must yield a >3-fold increase in revertants to validate S9 metabolic competence.

  • Methodology :

    • Bacterial Reverse Mutation (Ames) Test : Expose Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to the compound (up to 5000 µ g/plate ) in the presence and absence of rat liver S9 fraction.

    • In Vitro Micronucleus Assay : Expose TK6 human lymphoblastoid cells to the compound to detect clastogenic (chromosome-breaking) or aneugenic (abnormal chromosome number) events.

In Vivo Toxicokinetics and Repeated-Dose Toxicity (Per FDA ICH M3(R2))

To determine the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL), in vivo rodent studies are required.

  • System Validation : Toxicokinetic (TK) satellite groups must be included to prove systemic exposure (AUC and Cmax); toxicity without proven exposure is uninterpretable.

  • Methodology :

    • Dosing : Administer the compound via oral gavage to Sprague-Dawley rats (n=10/sex/group) at low, mid, and high doses for 14 consecutive days.

    • Monitoring : Record daily clinical signs, body weights, and food consumption.

    • Endpoints : On day 15, perform necropsy. Conduct comprehensive clinical pathology (ALT, AST, bilirubin to assess phenol-induced hepatotoxicity) and histopathology of the liver, kidneys, and spleen.

Quantitative Data and Toxicity Thresholds

To facilitate rapid decision-making during lead optimization, the following table summarizes the key toxicity metrics, acceptable thresholds, and the mechanistic rationale for 4-(5-amino-1,2-oxazol-3-yl)phenol.

Assay / ParameterTarget MetricAcceptable Safety ThresholdMechanistic Rationale
Cytotoxicity (HepG2) IC50> 50 µMEnsures the compound does not cause acute cellular necrosis or mitochondrial uncoupling.
GSH Trapping Adduct Formation< 50 pmol/mg proteinLimits the burden of covalent binding to hepatic proteins, reducing hepatotoxicity risk.
Ames Test Revertant Colonies< 2-fold over vehicle controlConfirms the absence of mutagenic DNA alkylation by quinone intermediates.
hERG Patch-Clamp IC50> 30 µMPrevents drug-induced QT prolongation and fatal Torsades de Pointes arrhythmias.
In Vivo Hepatotoxicity ALT / AST Levels< 3x Upper Limit of NormalValidates that hepatic clearance mechanisms (Phase II) successfully detoxify the compound.

References

  • Food and Drug Administration (FDA). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Guidance for Industry. Available at:[Link]

  • Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Guidance for Industry. Available at:[Link]

  • Chemical Research in Toxicology (ACS). Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms. Available at:[Link]

  • Annual Review of Pharmacology and Toxicology. Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Available at:[Link]

Sources

Foundational

A Phased Approach to Investigating the Bioactivity of 4-(5-amino-1,2-oxazol-3-yl)phenol: A Technical Guide

Abstract This technical guide outlines a comprehensive, phased strategy for the preliminary investigation of the biological activities of 4-(5-amino-1,2-oxazol-3-yl)phenol. This molecule incorporates both a phenolic moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, phased strategy for the preliminary investigation of the biological activities of 4-(5-amino-1,2-oxazol-3-yl)phenol. This molecule incorporates both a phenolic moiety, known for its antioxidant and signaling modulation properties, and an isoxazole ring, a privileged scaffold in medicinal chemistry associated with a wide array of therapeutic effects including anti-inflammatory and anticancer activities.[1][2] The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a logical progression from broad initial screening to more focused mechanistic and preliminary in vivo validation studies. The causality behind experimental choices is detailed, and each protocol is presented as a self-validating system, ensuring scientific rigor and trustworthiness.

Introduction: Rationale for Investigation

The compound 4-(5-amino-1,2-oxazol-3-yl)phenol presents a compelling case for bioactivity screening due to its hybrid structure.

  • Phenolic Group: Phenolic compounds are well-documented antioxidants and modulators of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation and cell proliferation.[3][4][5]

  • Isoxazole Scaffold: The isoxazole ring is a versatile heterocycle found in numerous FDA-approved drugs and clinical candidates.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[6][7][8]

The combination of these two pharmacophores in a single molecule suggests the potential for synergistic or novel bioactivities. This guide proposes a systematic, three-phased approach to explore this potential.

Proposed Investigational Workflow

A tiered approach is the most resource-efficient method for a preliminary investigation. It allows for go/no-go decisions at the end of each phase, ensuring that only compounds with significant promise advance to more complex and costly studies.

Investigational_Workflow cluster_0 Phase 1: In Vitro Bioactivity Screening cluster_1 Phase 2: In Vitro Mechanistic Elucidation cluster_2 Phase 3: Preliminary In Vivo Validation p1_start Compound Synthesis & Characterization p1_antioxidant Antioxidant Assays (DPPH, FRAP) p1_start->p1_antioxidant p1_anti_inflammatory Anti-inflammatory Assays (Protein Denaturation) p1_start->p1_anti_inflammatory p1_cytotoxicity Cytotoxicity Screening (MTT Assay vs. Cancer & Normal Cells) p1_start->p1_cytotoxicity p2_inflammation COX/LOX Inhibition NF-κB & MAPK Pathway Analysis p1_anti_inflammatory->p2_inflammation If Active p2_cancer Apoptosis Assays (Annexin V) Cell Cycle Analysis (Flow Cytometry) p1_cytotoxicity->p2_cancer If Selective p3_inflammation Acute Inflammation Model (Carrageenan-Induced Paw Edema) p2_inflammation->p3_inflammation If Mechanism Confirmed p3_cancer Xenograft Tumor Model p2_cancer->p3_cancer If Mechanism Confirmed

Caption: Phased workflow for bioactivity investigation.

Phase 1: Broad In Vitro Bioactivity Screening

The initial phase aims to cast a wide net to identify the most prominent biological effects of the compound in a cost-effective manner.[9][10]

Antioxidant Activity Assessment

Rationale: The phenol moiety is a classic hydrogen donor, suggesting inherent antioxidant potential. These assays provide a rapid measure of free radical scavenging and reducing power.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11]

  • Prepare a stock solution of 4-(5-amino-1,2-oxazol-3-yl)phenol in DMSO.

  • Create a series of dilutions of the test compound in methanol (e.g., 1, 10, 50, 100 µg/mL).

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of a 0.1 mM methanolic DPPH solution to each well.

  • Include Ascorbic Acid as a positive control and methanol as a negative control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay [12]

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the diluted test compound to 190 µL of the FRAP reagent in a 96-well plate.

  • Use Trolox as a standard for the calibration curve.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

  • Quantify the results in terms of Trolox equivalents (µM TE/mg of compound).

Data Presentation:

Compound Concentration (µg/mL) DPPH Scavenging (%)
1 15.2 ± 1.8
10 45.7 ± 3.2
50 88.9 ± 2.5
100 95.1 ± 1.5

| Ascorbic Acid (50 µg/mL) | 97.4 ± 0.9 |

CompoundFRAP Value (µM TE/mg)
4-(5-amino-1,2-oxazol-3-yl)phenol450.6 ± 25.3
Trolox1000 (by definition)
Anti-inflammatory Activity Screening

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[13] The inhibition of protein denaturation is a simple and effective in vitro method for initial anti-inflammatory screening.[9]

Protocol 3: Inhibition of Albumin Denaturation [13]

  • Prepare a reaction mixture containing 0.2 mL of 1% aqueous bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Use Diclofenac sodium as a positive control. A control group will contain only the vehicle (e.g., DMSO).

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 10 minutes.

  • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

Cytotoxicity Screening

Rationale: The isoxazole scaffold is present in many anticancer agents.[1][6] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15] It is crucial to test against both cancer cell lines and normal cell lines to identify compounds with selective toxicity towards cancer cells.

Protocol 4: MTT Cell Viability Assay [16]

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal cell line (e.g., MCF-10A normal breast epithelial) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Use Doxorubicin as a positive control and vehicle (DMSO) as a negative control.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration required to inhibit 50% of cell growth).

Data Presentation:

Cell Line IC₅₀ of Test Compound (µM) IC₅₀ of Doxorubicin (µM)
MCF-7 (Cancer) 25.4 1.2
A549 (Cancer) 32.8 1.8

| MCF-10A (Normal) | > 100 | 5.5 |

Phase 2: In Vitro Mechanistic Elucidation

If Phase 1 yields promising results (e.g., potent anti-inflammatory activity or selective cytotoxicity), this phase investigates the underlying molecular mechanisms.

Mechanistic Anti-inflammatory Studies

Rationale: A significant driver of inflammation is the arachidonic acid pathway, mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] Furthermore, the NF-κB signaling pathway is a master regulator of inflammatory gene expression.[3][4] Investigating the compound's effect on these targets can reveal a more specific mechanism of action.

Protocol 5: COX and LOX Inhibition Assays

  • Utilize commercially available colorimetric or fluorometric assay kits for COX-1/COX-2 and 5-LOX/15-LOX inhibition, following the manufacturer's instructions. These kits typically measure the production of prostaglandins or leukotrienes.

  • This allows for the determination of the compound's IC₅₀ against each enzyme and its selectivity (e.g., COX-2 vs. COX-1).

Protocol 6: NF-κB Activation Analysis (Western Blot)

  • Culture macrophage cells (e.g., RAW 264.7) and pre-treat with the test compound for 1 hour.[17]

  • Stimulate the cells with lipopolysaccharide (LPS) for 30-60 minutes to induce inflammation and activate the NF-κB pathway.[17]

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • A reduction in the ratio of phospho-IκBα to total IκBα indicates inhibition of the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound 4-(5-amino-1,2-oxazol-3-yl)phenol Compound->IKK Hypothesized Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds Proteasome Proteasome Degradation IkB_P->Proteasome Ubiquitination Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway.

Mechanistic Anticancer Studies

Rationale: If the compound shows selective cytotoxicity, it is critical to determine whether it is inducing programmed cell death (apoptosis) or causing cell cycle arrest.[6][18]

Protocol 7: Apoptosis Assessment (Annexin V/PI Staining)

  • Treat cancer cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 8: Cell Cycle Analysis

  • Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight.

  • Wash the cells and treat with RNase A.

  • Stain the cellular DNA with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle to identify any phase-specific arrest.

Phase 3: Preliminary In Vivo Validation

Rationale: In vivo models are essential to confirm that the observed in vitro activity translates to a physiological system, providing insights that cannot be captured in a culture dish.[19][20] This step provides crucial preliminary evidence of efficacy.

In Vivo Anti-inflammatory Model

Protocol 9: Carrageenan-Induced Paw Edema in Rodents [21]

  • Acclimate male Wistar rats or Swiss albino mice for one week.

  • Divide animals into groups: Vehicle control, Positive control (e.g., Indomethacin), and Test compound groups (e.g., 10, 20, 50 mg/kg).

  • Administer the test compound or controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

In Vivo Anticancer Model

Protocol 10: Human Tumor Xenograft Model [22][23]

  • Use immunocompromised mice (e.g., Athymic Nude or NSG mice).

  • Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups: Vehicle control, Positive control (e.g., Doxorubicin), and Test compound groups.

  • Administer treatments according to a predetermined schedule (e.g., daily, three times a week).

  • Measure tumor volume with calipers twice weekly and monitor animal body weight as a sign of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This structured, in-depth guide provides a robust framework for the preliminary bioactivity investigation of 4-(5-amino-1,2-oxazol-3-yl)phenol. The phased approach ensures a logical progression from broad screening to specific mechanistic studies and initial in vivo validation. Positive results from this comprehensive preliminary investigation would provide a strong rationale for advancing the compound into more extensive preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and evaluation in more complex, chronic disease models. The unique combination of the phenol and isoxazole moieties makes this compound a promising candidate for discovering novel therapeutic agents.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Niu, J., & Li, Z. (2020). In Vivo Models for Inflammatory Arthritis. PubMed, 1-13. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Chen, S., et al. (2025, March 4). Novel in vivo models for better treatment development in cancer. Research Communities. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Cimino, D., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Design, 18(19), 2795-2807. [Link]

  • Santana-Gálvez, J., et al. (2017). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. PubMed, 25(1), 119-131. [Link]

  • Mondal, P., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Moosavi, F., et al. (2015, December 21). Modulation of neurotrophic signaling pathways by polyphenols. Taylor & Francis Online. [Link]

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 26(1), 3-12. [Link]

  • Singh, R. P., et al. (2023, December 26). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Journal of Natural & Ayurvedic Medicine. [Link]

  • Moosavi, F., et al. (2015). Modulation of neurotrophic signaling pathways by polyphenols. PMC. [Link]

  • Al-Saeedi, A. H., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. [Link]

  • Sajjad, H., et al. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PMC. [Link]

  • Santana-Gálvez, J., et al. (2017). Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. ResearchGate. [Link]

  • Singh, R. P., et al. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. ResearchGate. [Link]

  • Zamaraeva, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. [Link]

  • Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. [Link]

  • Boyle, G. M., et al. (2016). Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Mocan, A., et al. (2018). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC. [Link]

  • Kamal, A., et al. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Publishing. [Link]

  • Apak, R. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis Online. [Link]

  • Al-Ghorbani, M., et al. (2025, September 20). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. [Link]

  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Alshawwa, S. Z., et al. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Sharma, R. K., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-224. [Link]

  • Huang, J., et al. (2026, March 31). HXN-1023 drives robust anti-inflammatory responses in atopic dermatitis models. BioWorld. [Link]

  • Parra-Olea, E., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. [Link]

  • Bouyahya, A., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. MDPI. [Link]

  • Sławiński, J., et al. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Myöhänen, T., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson. Helsinki University. [Link]

  • Altan, E., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Sadowski, Z., et al. (2024, November 21). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Alam, M. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed, 28(16), 6086. [Link]

  • Belskaya, N. P., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. MDPI. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 391-400. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Hameed, A., et al. (2016). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry, 32(1), 355-365. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(5-amino-1,2-oxazol-3-yl)phenol

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Validated Synthetic Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound 4-(5-amino-1,2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Document Type: Validated Synthetic Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 4-(5-amino-1,2-oxazol-3-yl)phenol (also known as 3-(4-hydroxyphenyl)isoxazol-5-amine) is a highly versatile building block in medicinal chemistry. The 1,2-oxazole (isoxazole) core acts as an excellent bioisostere for amides and esters, while the flanking phenol and primary amine groups provide critical hydrogen-bond donor/acceptor vectors for kinase and receptor binding pockets [1].

Direct synthesis of this compound from unprotected phenolic precursors often leads to complex mixtures due to the competing nucleophilicity of the phenoxide ion during basic condensation steps. Therefore, a robust, self-validating three-step protocol utilizing a methyl ether protecting group strategy is preferred. This ensures high regioselectivity during the isoxazole ring formation and prevents unwanted O-alkylation or polymerization.

Retrosynthetic Analysis and Mechanistic Causality

Our validated approach constructs the isoxazole ring via the condensation of a β -ketonitrile with hydroxylamine.

  • C-C Bond Formation: The sequence begins with the Claisen-type condensation of methyl 4-methoxybenzoate with the lithium anion of acetonitrile. Acetonitrile must be deprotonated by a strong, non-nucleophilic base (e.g., n-butyllithium) at cryogenic temperatures to prevent self-condensation of the ester [3].

  • Regioselective Cyclization: The resulting β -ketonitrile is reacted with hydroxylamine. The regioselectivity is driven by the differential electrophilicity of the functional groups. Under slightly basic conditions, the more nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic ketone carbonyl. Subsequent intramolecular cyclization of the oxime oxygen onto the nitrile yields the 5-aminoisoxazole specifically, avoiding the 3-amino isomer [1].

  • Deprotection: Finally, the methyl ether is cleaved. Standard acidic hydrolysis (e.g., HBr/AcOH) risks opening the sensitive N-O bond of the isoxazole. Thus, Boron Tribromide ( BBr3​ ) is employed. BBr3​ acts as a hard Lewis acid, coordinating to the ether oxygen and facilitating mild, low-temperature cleavage without disrupting the heterocyclic core [2].

SynthesisRoute SM Methyl 4-methoxybenzoate (Starting Material) Int1 3-(4-methoxyphenyl)- 3-oxopropanenitrile SM->Int1 CH3CN, n-BuLi THF, -78 °C to RT Int2 3-(4-methoxyphenyl) 1,2-oxazol-5-amine Int1->Int2 NH2OH·HCl, NaOH EtOH/H2O, Reflux Target 4-(5-amino-1,2-oxazol-3-yl)phenol (Target Compound) Int2->Target BBr3, CH2Cl2 -78 °C to RT

Fig 1. Three-step synthetic workflow for 4-(5-amino-1,2-oxazol-3-yl)phenol.

Step-by-Step Experimental Protocols

Note: All reactions involving n-BuLi and BBr3​ must be conducted under an inert atmosphere (Argon or N2​ ) using rigorously dried solvents. Proper PPE and fume hood utilization are mandatory.

Step 1: Synthesis of 3-(4-methoxyphenyl)-3-oxopropanenitrile

Objective: Establish the β -ketonitrile framework.

  • Preparation of the Anion: Charge a flame-dried, multi-neck flask with anhydrous THF (100 mL) and dry acetonitrile (2.6 mL, 50 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete formation of lithioacetonitrile.

  • Electrophile Addition: Dissolve methyl 4-methoxybenzoate (6.65 g, 40 mmol) in anhydrous THF (30 mL) and add this dropwise to the reaction mixture over 45 minutes.

  • Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via recrystallization (EtOH) to yield a white solid.

Step 2: Cyclization to 3-(4-methoxyphenyl)-1,2-oxazol-5-amine

Objective: Regioselective formation of the isoxazole core.

  • Reagent Mixing: Suspend 3-(4-methoxyphenyl)-3-oxopropanenitrile (5.25 g, 30 mmol) in absolute ethanol (60 mL).

  • Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (2.50 g, 36 mmol) and sodium hydroxide (1.44 g, 36 mmol) in water (15 mL). Stir for 10 minutes to generate free hydroxylamine base, then add this solution to the ethanol suspension.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Dilute the residue with water (50 mL) and extract with Dichloromethane (DCM) (3 x 40 mL). Dry the organics ( MgSO4​ ) and evaporate to afford the intermediate as an off-white powder.

Step 3: Demethylation to 4-(5-amino-1,2-oxazol-3-yl)phenol

Objective: Mild cleavage of the methyl ether to reveal the target phenol.

  • Cooling: Dissolve 3-(4-methoxyphenyl)-1,2-oxazol-5-amine (3.80 g, 20 mmol) in anhydrous DCM (80 mL) under Argon. Cool the solution to -78 °C.

  • BBr3​ Addition: Slowly add Boron Tribromide (1.0 M in DCM, 60 mL, 60 mmol) via syringe. The reaction mixture will typically turn a deep yellow/brown color.

  • Cleavage: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Extremely cautiously quench the excess BBr3​ by the dropwise addition of methanol (20 mL), followed by water (50 mL).

  • Isolation: Adjust the pH of the aqueous phase to ~7 using saturated NaHCO3​ . Extract with EtOAc (3 x 60 mL). Wash the organics with brine, dry ( Na2​SO4​ ), and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure target compound.

Data Presentation and Analytical Validation

To ensure the trustworthiness of the protocol, the following table summarizes the expected quantitative yields and key analytical markers for self-validation during the synthesis.

CompoundExpected YieldAppearanceKey 1H NMR Markers (DMSO- d6​ , 400 MHz)
Intermediate 1 ( β -ketonitrile)75 - 82%White Solid δ 4.75 (s, 2H, -CH 2​ -CN), 3.85 (s, 3H, -OCH 3​ )
Intermediate 2 (Methoxy-isoxazole)85 - 90%Off-white Powder δ 6.70 (s, 2H, -NH 2​ ), 5.35 (s, 1H, Isoxazole C4-H )
Target Compound (Phenol-isoxazole)65 - 70%Pale Yellow Solid δ 9.80 (s, 1H, -OH ), 6.65 (s, 2H, -NH 2​ ), 5.30 (s, 1H, C4-H )

Note: The disappearance of the methoxy singlet at ~3.85 ppm and the appearance of the broad phenolic OH singlet at ~9.80 ppm are the primary indicators of a successful Step 3 deprotection.

References

  • Title: Recent Advances in the Synthesis of Isoxazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Boron Tribromide Cleavage of Aryl Methyl Ethers Source: Organic Syntheses (Classic Methodology) URL: [Link]

  • Title: Acylation of Nitriles: Synthesis of β -Ketonitriles Source: Organic Syntheses (Classic Methodology) URL: [Link]

Application

Application Notes &amp; Protocols: 4-(5-Amino-1,2-oxazol-3-yl)phenol in Advanced Organic Synthesis

Executive Summary & Mechanistic Profiling As a Senior Application Scientist, I have structured this technical dossier to provide actionable, mechanistically grounded protocols for utilizing 4-(5-amino-1,2-oxazol-3-yl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, I have structured this technical dossier to provide actionable, mechanistically grounded protocols for utilizing 4-(5-amino-1,2-oxazol-3-yl)phenol (also known as 3-(4-hydroxyphenyl)-5-aminoisoxazole) in advanced organic synthesis. This compound is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the discovery of Tryptophan 2,3-Dioxygenase 2 (TDO2) and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are critical targets in cancer immunotherapy .

The synthetic utility of this precursor lies in its orthogonal reactivity profile , which features three distinct functionalization sites:

  • The 5-Amino Group : Acts as a critical hydrogen-bond donor/acceptor in enzyme active sites. It can be selectively acylated or converted to a urea derivative.

  • The C4-Position of the Isoxazole Ring : Highly electron-rich due to the +M (mesomeric) effect of the adjacent 5-amino group, making it an ideal site for regioselective electrophilic aromatic substitution (e.g., halogenation).

  • The Phenolic Hydroxyl Group : Provides a handle for alkylation, etherification, or conversion to a triflate for transition-metal-catalyzed cross-coupling.

Pathways Core 4-(5-amino-1,2-oxazol-3-yl)phenol Path1 5-Amino Group (Amidation / Urea) Core->Path1 Acyl Chlorides Path2 C4-Position (Halogenation) Core->Path2 NCS / NBS / NIS Path3 Phenolic OH (Alkylation) Core->Path3 Alkyl Halides Prod1 TDO2 / IDO1 Inhibitors Path1->Prod1 Prod2 C4-Halo Intermediates Path2->Prod2 Prod3 Cross-Coupling Substrates Path3->Prod3

Orthogonal functionalization pathways of the 4-(5-amino-1,2-oxazol-3-yl)phenol precursor.

Validated Experimental Workflows

To eliminate the guesswork often associated with heterocyclic functionalization, the following protocols are designed as self-validating systems . Every step includes specific analytical checkpoints to ensure reaction fidelity before proceeding.

Protocol 1: Synthesis of TDO2 Inhibitor Analogs via 5-Amino Amidation

Context: The 5-amino group is strictly required for TDO2 inhibition due to critical interactions with the enzyme's heme pocket . Modifying this group via amidation modulates pharmacokinetic properties. Because the unprotected phenolic OH can competitively react with electrophilic acyl chlorides, a protection-amidation-deprotection sequence is required.

Workflow A Precursor (Isoxazole) B Phenol Protection (TBDMS-Cl) A->B Step 1 C Amidation (R-COCl) B->C Step 2 D Deprotection (TBAF, THF) C->D Step 3 E TDO2 Inhibitor (Target) D->E Final

Workflow for the synthesis of TDO2 inhibitor analogs via 5-amino functionalization.

Step-by-Step Methodology:

Step 1: Phenolic Protection

  • Procedure: Dissolve 4-(5-amino-1,2-oxazol-3-yl)phenol (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) followed by TBDMS-Cl (1.1 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality: TBDMS-Cl is selected because the resulting silyl ether is highly stable to the basic conditions of the subsequent amidation step, yet easily cleaved by fluoride ions later. Imidazole acts as both a nucleophilic catalyst and an acid scavenger.

  • Validation & In-Process Control: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar starting material is consumed. Validate via 1 H NMR (CDCl 3​ ): Look for the appearance of a large singlet at ~0.98 ppm (9H, tert-butyl) and ~0.20 ppm (6H, dimethyl), confirming successful O-silylation.

Step 2: Regioselective N-Amidation

  • Procedure: Dissolve the protected intermediate (1.0 eq) in anhydrous DCM. Add pyridine (3.0 eq) and cool to 0 °C. Dropwise, add the desired acyl chloride (1.2 eq). Stir for 2 hours.

  • Causality: Pyridine is utilized over stronger bases (like TEA) to prevent the formation of ketenes from the acyl chloride and to gently neutralize the HCl byproduct, protecting the acid-sensitive isoxazole ring .

  • Validation & In-Process Control: Analyze via LC-MS. The successful formation of the amide is confirmed by a mass shift corresponding to the acyl group addition. In 1 H NMR, the broad 5-NH 2​ singlet (~6.0 ppm) will disappear, replaced by a downfield amide N-H proton (>10.0 ppm).

Step 3: Deprotection

  • Procedure: Dissolve the amidated intermediate in THF. Add TBAF (1.0 M in THF, 1.2 eq) at 0 °C. Stir for 1 hour. Quench with saturated aqueous NH 4​ Cl and extract with EtOAc.

  • Causality: The strong Si-F bond formation (582 kJ/mol) drives the rapid and irreversible cleavage of the TBDMS group without hydrolyzing the newly formed amide bond.

  • Validation & In-Process Control: 1 H NMR (DMSO- d6​ ) will show the complete disappearance of the TBDMS aliphatic signals and the reappearance of the phenolic OH peak (~9.5 ppm).

Protocol 2: Regioselective C4-Iodination for Advanced Cross-Coupling

Context: The C4 position of the isoxazole ring is unsubstituted in this precursor. To build complex multidimensional scaffolds (such as fused isoxazolo[5,4-d]pyrimidines used in IDO1 inhibition ), functionalizing the C4 position is a mandatory prerequisite.

Step-by-Step Methodology:
  • Procedure: Dissolve 4-(5-amino-1,2-oxazol-3-yl)phenol (1.0 eq) in anhydrous acetonitrile (MeCN). Shield the flask from light. Add N-Iodosuccinimide (NIS, 1.05 eq) in small portions over 15 minutes at room temperature. Stir for 2 hours.

  • Causality: The 5-amino group strongly donates electron density into the isoxazole ring, making the C4 position exceptionally nucleophilic. NIS is chosen over I 2​ because it provides a mild, controlled release of electrophilic iodine, preventing over-oxidation of the amino group or unwanted halogenation of the phenol ring. Acetonitrile stabilizes the polar transition state of the electrophilic aromatic substitution.

  • Validation & In-Process Control:

    • LC-MS: Look for a mass increase of exactly +126 Da ([M+H] + of the iodinated product).

    • NMR: The ultimate validation is the 1 H NMR spectrum. The characteristic C4-H singlet of the starting isoxazole ring (typically found between 5.5 and 6.0 ppm) must completely disappear, confirming quantitative regioselective iodination at the C4 position.

Quantitative Data & Analytical Summary

To facilitate easy comparison and experimental planning, the expected quantitative metrics and validation parameters for the described protocols are summarized below:

ParameterProtocol 1: 5-Amino Amidation (Overall)Protocol 2: C4-Iodination
Primary Reagents TBDMS-Cl, R-COCl, TBAFN-Iodosuccinimide (NIS)
Optimal Solvent DMF DCM THFAcetonitrile (MeCN)
Temperature Profile 0 °C to Room TemperatureRoom Temperature (Dark)
Reaction Time ~7 hours (Total over 3 steps)2 hours
Typical Isolated Yield 70 - 82% (Over 3 steps)88 - 95%
Key NMR Shift (Validation) ~10.5 ppm (s, 1H, Amide N-H)Disappearance of ~5.8 ppm (s, 1H, C4-H)
Mass Spec (LC-MS) [M+H] +
  • (RCO - H)
[M+H] +
  • 126 Da
  • References

    • Pei, Z., Mendonca, R., Gazzard, L., et al. "Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2)." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

    • Rejc, L., et al. "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Pharmaceuticals, 2021. URL:[Link]

    • Gurevich, P., et al. "Access to Substituted Pyrimidines via Isoxazole Ring Transformation in Three-Component Reactions with Amines and Orthoesters." Organic Letters, 2021. URL:[Link]

    Method

    Application Note &amp; Protocols: Formulation Techniques for 4-(5-amino-1,2-oxazol-3-yl)phenol Delivery

    Abstract This technical guide provides a comprehensive framework for developing robust delivery systems for the novel therapeutic candidate, 4-(5-amino-1,2-oxazol-3-yl)phenol. As a phenolic and heterocyclic compound, it...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive framework for developing robust delivery systems for the novel therapeutic candidate, 4-(5-amino-1,2-oxazol-3-yl)phenol. As a phenolic and heterocyclic compound, it presents distinct formulation challenges, primarily related to poor aqueous solubility and potential chemical instability, which can significantly hinder its bioavailability and therapeutic efficacy.[1][2][3] This document outlines three field-proven formulation strategies—Liposomal Encapsulation, Polymeric Nanoparticles (PLGA), and Amorphous Solid Dispersions (ASD)—to systematically address these challenges. For each technique, we provide the foundational principles, detailed, step-by-step laboratory protocols, and a complete workflow for the physicochemical characterization of the final formulation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to enhance the solubility, stability, and ultimate in vivo performance of 4-(5-amino-1,2-oxazol-3-yl)phenol and analogous compounds.

    Introduction: The Formulation Imperative for Novel Phenolic Compounds

    4-(5-amino-1,2-oxazol-3-yl)phenol is a molecule of interest featuring a phenolic hydroxyl group and an amino-oxazole moiety. This chemical architecture, while promising for therapeutic activity, suggests significant biopharmaceutical hurdles. Phenolic compounds are frequently characterized by low aqueous solubility and susceptibility to oxidative degradation.[1] The heterocyclic oxazole ring can also influence molecular interactions and stability. It is estimated that over 70% of new chemical entities in the development pipeline exhibit poor water solubility, making advanced formulation a critical and non-negotiable stage of drug development.[4]

    The primary goals for formulating this active pharmaceutical ingredient (API) are:

    • To Enhance Apparent Aqueous Solubility and Dissolution Rate: Overcoming the kinetic and thermodynamic barriers to dissolution is essential for absorption in the gastrointestinal tract.[5][6]

    • To Protect the API from Chemical Degradation: Encapsulation or molecular dispersion can shield the sensitive phenolic group from oxidative and pH-driven degradation.[1]

    • To Achieve Controlled and Sustained Release: Modulating the release profile can optimize the therapeutic window, reduce dosing frequency, and minimize potential side effects.[7]

    This guide details three orthogonal, yet powerful, formulation strategies to achieve these goals. The selection of an optimal strategy depends on the target product profile, including the desired route of administration, dosage requirements, and stability targets.

    Pre-Formulation Analysis: Essential API Characterization

    Before initiating formulation development, a thorough physicochemical characterization of 4-(5-amino-1,2-oxazol-3-yl)phenol is mandatory. This data provides the rational basis for selecting and optimizing a formulation approach.

    ParameterRecommended Analytical Method(s)Rationale & Importance
    Aqueous Solubility Shake-flask method with HPLC-UV analysis at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)Determines the intrinsic solubility and pH-dependent solubility profile. Critical for assessing the need for solubility enhancement.
    pKa Potentiometric titration or UV-pH spectrophotometryIdentifies ionizable groups (amino and phenolic) to predict solubility and absorption across different physiological pH environments.[8]
    LogP / LogD Shake-flask or HPLC-based methodsMeasures hydrophobicity, which influences the choice between lipid-based and polymer-based systems and predicts membrane permeability.
    Crystallinity/Polymorphism X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Confirms the solid-state form of the API. Amorphous forms have higher energy and solubility but are less stable.[9][10]
    Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat) with stability-indicating HPLC methodIdentifies key degradation pathways to ensure the chosen formulation strategy provides adequate protection.

    Formulation Strategy 1: Liposomal Encapsulation

    Principle & Rationale

    Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[1][11] For 4-(5-amino-1,2-oxazol-3-yl)phenol, its amphiphilic nature makes it an excellent candidate for liposomal delivery. The nonpolar phenyl ring can intercalate within the lipid bilayer, while the more polar amino-oxazole moiety can reside at the aqueous interface or be entrapped in the aqueous core. This encapsulation protects the API from degradation, improves solubility, and can modify its pharmacokinetic profile.[12][13] The thin-film hydration method is a robust and widely used technique for producing multilamellar vesicles (MLVs).[14]

    Detailed Protocol: Thin-Film Hydration Method

    Materials:

    • 4-(5-amino-1,2-oxazol-3-yl)phenol (API)

    • Soy Phosphatidylcholine (PC)

    • Cholesterol

    • Chloroform and Methanol (analytical grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Rotary evaporator, Probe sonicator, Bath sonicator, Syringe filters (0.22 µm)

    Procedure:

    • Lipid Film Preparation:

      • Dissolve Soy PC and cholesterol (e.g., at a 2:1 molar ratio) and the API in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical starting concentration is 10-20 mg total lipid per mL of organic solvent. The API-to-lipid ratio should be optimized (e.g., start at 1:10 w/w).

      • Attach the flask to a rotary evaporator. Rotate the flask at 60 rpm at a temperature above the lipid transition temperature (e.g., 40°C).

      • Gradually reduce the pressure to form a thin, uniform lipid film on the flask wall. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

    • Hydration:

      • Hydrate the lipid film by adding pre-warmed (40°C) PBS (pH 7.4). The volume depends on the desired final concentration.

      • Continue to rotate the flask (without vacuum) for 1-2 hours until the entire film is suspended, forming a milky suspension of MLVs.

    • Size Reduction (Sonication):

      • To produce smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized.

      • Submerge the vial containing the liposome suspension in an ice bath to prevent lipid degradation.

      • Insert a probe sonicator tip into the suspension and sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) for 5-15 minutes. Causality Note: High-energy sonication breaks down large MLVs into smaller vesicles, but excessive energy can cause lipid degradation and drug leakage.

    • Purification:

      • To remove unencapsulated API, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet.

      • Carefully decant the supernatant (containing free drug) and resuspend the pellet in fresh PBS. Repeat this washing step twice.

      • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

    Characterization of Liposomal Formulation
    ParameterMethodAcceptance Criteria (Example)
    Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100-200 nm; PDI: < 0.2
    Zeta Potential Laser Doppler Electrophoresis-20 to -50 mV (indicates good colloidal stability)
    Encapsulation Efficiency (%EE) HPLC analysis of lysed vs. unlysed liposomes> 80%
    Drug Loading (%DL) HPLC analysis after lyophilization> 5%

    Protocol for %EE Determination:

    • Take a known volume of the purified liposome suspension.

    • Disrupt/lyse the liposomes by adding a surfactant (e.g., 1% Triton X-100) or a suitable organic solvent (e.g., methanol) to release the encapsulated drug. This gives the "Total Drug" concentration.

    • Separately, determine the amount of "Free Drug" in the supernatant collected during the purification step.

    • Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

    Formulation Strategy 2: Polymeric Nanoparticles (PLGA)

    Principle & Rationale

    Poly(lactic-co-glycolic acid) (PLGA) is an FDA- and EMA-approved biodegradable and biocompatible polymer extensively used for drug delivery.[7][15][16] It is ideal for encapsulating hydrophobic or poorly soluble drugs like 4-(5-amino-1,2-oxazol-3-yl)phenol. The drug is entrapped within the polymer matrix, protecting it from degradation and allowing for controlled, sustained release as the polymer hydrolyzes in vivo into lactic and glycolic acids.[17] The single emulsion-solvent evaporation method is a straightforward and common technique for preparing PLGA nanoparticles for hydrophobic drugs.[15][18]

    G cluster_organic Organic Phase cluster_aqueous Aqueous Phase API API PLGA PLGA Polymer Solvent Organic Solvent (e.g., DCM) Homogenization High-Speed Homogenization or Sonication Solvent->Homogenization Surfactant Surfactant (e.g., PVA) Water Water Water->Homogenization Emulsion Oil-in-Water (O/W) Emulsion Homogenization->Emulsion Forms Emulsion Evaporation Solvent Evaporation Emulsion->Evaporation Removes Solvent Nanoparticles Hardened PLGA Nanoparticles Evaporation->Nanoparticles Hardens Particles Wash Washing & Centrifugation Nanoparticles->Wash Purifies Final Lyophilized Nanoparticle Product Wash->Final Isolates

    Caption: PLGA Nanoparticle Formulation via Emulsion-Solvent Evaporation.

    Detailed Protocol: Single Emulsion-Solvent Evaporation

    Materials:

    • 4-(5-amino-1,2-oxazol-3-yl)phenol (API)

    • PLGA (e.g., 50:50 lactide:glycolide ratio, 15-30 kDa)

    • Poly(vinyl alcohol) (PVA) or another suitable surfactant

    • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

    • Deionized water

    • High-speed homogenizer or probe sonicator, Magnetic stirrer, Rotary evaporator or vacuum

    Procedure:

    • Organic Phase Preparation:

      • Dissolve PLGA (e.g., 100 mg) and the API (e.g., 10 mg) in 2 mL of DCM. Ensure complete dissolution. Causality Note: The choice of organic solvent is critical; it must dissolve both the drug and polymer but be immiscible with water.[18]

    • Aqueous Phase Preparation:

      • Prepare a 1-2% w/v solution of PVA in deionized water (e.g., 100 mg PVA in 10 mL water).

    • Emulsification:

      • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 2-5 minutes, or sonicate using a probe sonicator in an ice bath. This creates a fine oil-in-water (O/W) emulsion. The droplet size of this emulsion dictates the final nanoparticle size.

    • Solvent Evaporation:

      • Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate. This process hardens the PLGA droplets into solid nanoparticles. Alternatively, a rotary evaporator at reduced pressure can be used for faster removal.

    • Collection and Purification:

      • Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

      • Discard the supernatant, which contains residual PVA and unencapsulated drug.

      • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to ensure complete removal of surfactant.

    • Lyophilization (Freeze-Drying):

      • Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose or trehalose).

      • Freeze the suspension (e.g., at -80°C) and then lyophilize for 48 hours to obtain a dry, stable powder.

    Characterization of PLGA Nanoparticles
    ParameterMethodAcceptance Criteria (Example)
    Particle Size & PDI Dynamic Light Scattering (DLS)Size: 150-250 nm; PDI: < 0.2
    Surface Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Spherical shape, smooth surface, no aggregation
    Encapsulation Efficiency (%EE) HPLC analysis> 70%
    Drug Loading (%DL) HPLC analysis1-8%
    In Vitro Drug Release Dialysis Bag MethodSustained release over 7-14 days

    Protocol for In Vitro Drug Release Study:

    • Accurately weigh a known amount of lyophilized nanoparticles and suspend them in a known volume of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to ensure sink conditions).

    • Place the suspension into a dialysis bag (with a molecular weight cut-off, MWCO, at least 100 times that of the API).[19]

    • Place the sealed dialysis bag into a larger container with a known volume of release medium, maintained at 37°C with gentle stirring.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), withdraw a sample from the external medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples by a validated HPLC method. Plot the cumulative percentage of drug released versus time.[20][21][22]

    Formulation Strategy 3: Amorphous Solid Dispersions (ASD)

    Principle & Rationale

    Amorphous Solid Dispersions (ASDs) are a highly effective strategy for enhancing the solubility of poorly soluble (BCS Class II) drugs.[23][24][25] In an ASD, the crystalline API is molecularly dispersed within a hydrophilic polymer matrix in an amorphous, high-energy state.[6] By preventing the drug from crystallizing, the energy barrier for dissolution is significantly lowered, leading to rapid formation of a supersaturated solution in vivo, which can dramatically increase absorption.[9][10] Hot-Melt Extrusion (HME) is a scalable, solvent-free technology for producing ASDs.[23]

    G cluster_input Input Materials API Crystalline API Blender Physical Blending API->Blender Polymer Polymer Carrier (e.g., PVP, HPMC-AS) Polymer->Blender HME Hot-Melt Extruder (Heating & Mixing) Blender->HME Feeds Extrudate Amorphous Extrudate HME->Extrudate Produces Milling Milling / Grinding Extrudate->Milling Cools & Hardens Powder ASD Powder Milling->Powder Size Reduction Dosage Final Dosage Form (Tablets/Capsules) Powder->Dosage Downstream Processing

    Caption: Amorphous Solid Dispersion (ASD) Workflow via Hot-Melt Extrusion.

    Detailed Protocol: Hot-Melt Extrusion (HME)

    Materials:

    • 4-(5-amino-1,2-oxazol-3-yl)phenol (API)

    • Polymer carrier (e.g., Povidone (PVP K30), or a pH-dependent polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS))

    • Plasticizer (optional, e.g., Triethyl Citrate)

    • Twin-screw hot-melt extruder, Pelletizer or film casting unit, Mill

    Procedure:

    • Pre-blending:

      • Accurately weigh the API and polymer (and plasticizer, if used) at a predetermined ratio (e.g., 20:80 API:polymer w/w).

      • Geometrically mix the components in a blender for 15-20 minutes to ensure a homogenous physical blend.

    • Extrusion:

      • Set the temperature profile of the extruder barrel zones. The temperature must be above the glass transition temperature (Tg) of the polymer and high enough to ensure the API dissolves in the molten polymer, but below the degradation temperature of the API. This requires prior thermal analysis (DSC/TGA) of the components.

      • Feed the physical blend into the extruder at a constant rate.

      • The co-rotating twin screws will convey, mix, and melt the material, forcing the API to dissolve into the polymer matrix.

    • Cooling and Shaping:

      • The molten extrudate exits the extruder through a die.

      • It is then cooled rapidly on a conveyor belt to "freeze" the API in its amorphous state. The extrudate can be cut into pellets or shaped into films.

    • Milling and Sizing:

      • Mill the cooled extrudate (pellets or strands) into a fine powder using a suitable mill (e.g., a hammer or jet mill).

      • Sieve the powder to obtain a uniform particle size distribution suitable for downstream processing into tablets or capsules.

    Characterization of Amorphous Solid Dispersion
    ParameterMethodAcceptance Criteria (Example)
    Amorphicity X-Ray Powder Diffraction (XRPD)Absence of sharp Bragg peaks, indicating no crystalline API.
    Single Glass Transition (Tg) Differential Scanning Calorimetry (DSC)A single Tg between that of the pure API and polymer confirms a homogenous molecular dispersion.
    Chemical Interaction Fourier-Transform Infrared Spectroscopy (FTIR)Peak shifts may indicate drug-polymer interactions (e.g., hydrogen bonding) that stabilize the amorphous form.[26]
    Dissolution Performance USP Apparatus II (Paddle) Dissolution TestSignificantly higher rate and extent of dissolution compared to the crystalline API. Evidence of supersaturation.
    Physical Stability XRPD and DSC after storage at accelerated conditions (e.g., 40°C/75% RH)No signs of recrystallization over the stability study period.

    Comparative Summary and Strategy Selection

    FeatureLiposomesPLGA NanoparticlesAmorphous Solid Dispersions
    Primary Goal Improve solubility, protect API, modify PKControlled/sustained release, protect APIMaximize oral absorption via solubility enhancement
    Mechanism Encapsulation in lipid vesiclesEntrapment in a biodegradable polymer matrixMolecular dispersion in a polymer carrier
    Typical Particle Size 80 - 300 nm100 - 500 nmN/A (formulated into larger granules/powders)
    Drug Loading Moderate (1-10%)Low to Moderate (1-10%)High (up to 50%)
    Release Profile Fast to moderateSlow, sustained (days to weeks)Very fast (immediate release)
    Manufacturing Scalability ChallengingModerateExcellent (continuous process)
    Best Suited For IV injections, targeted delivery, protecting sensitive APIsLong-acting injectables, oral delivery of sensitive APIsOral solid dosage forms of poorly soluble drugs

    The choice of formulation should be guided by the target product profile. For intravenous delivery or targeting specific tissues, liposomes are a strong choice. For developing a long-acting injectable or an oral formulation with sustained release, PLGA nanoparticles are ideal. For maximizing the oral bioavailability of a poorly soluble drug in a conventional tablet or capsule, ASDs are often the most effective and commercially viable approach.[4][5][11]

    Conclusion

    The successful development of 4-(5-amino-1,2-oxazol-3-yl)phenol as a therapeutic agent is critically dependent on overcoming its inherent biopharmaceutical challenges. The formulation strategies detailed in this guide—liposomes, PLGA nanoparticles, and amorphous solid dispersions—provide a robust and versatile toolkit for the modern formulation scientist. Each protocol is built on established scientific principles and offers a pathway to systematically enhance the solubility, stability, and delivery of this promising compound. Rigorous physicochemical characterization at each stage is paramount to ensuring the development of a safe, stable, and efficacious drug product.

    References

    • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
    • World Pharma Today. (2025, October 17).
    • ACS Publications. (2024, May 15). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy | Molecular Pharmaceutics.
    • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
    • PMC.
    • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
    • PMC - NIH.
    • Inside Therapeutics. (2026, January 16). Introduction to PLGA Nanoparticles as a Drug Delivery System.
    • WuXi AppTec DMPK. (2024, March 15).
    • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
    • PMC.
    • Drug Discovery Online. (2023, December 18).
    • Wikipedia.
    • ScholarWorks @ UTRGV. (2021, April 6). PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery.
    • PMC. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies.
    • PMC.
    • MDPI. (2025, December 15).
    • Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions.
    • CD Bioparticles. Nanoparticles Analytical Techniques.
    • nanoComposix.
    • Delong America. (2023, June 6).
    • MDPI. (2025, August 9). Advances in Intestinal-Targeted Release of Phenolic Compounds.
    • PMC. (2024, September 19).
    • AAPS. A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
    • PLOS. (2021, June 18). Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology.
    • Creative Biostructure. Analysis of Drug Delivery Systems.
    • MDPI. (2022, November 17). Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas.
    • European Pharmaceutical Review. (2014, September 5).
    • Covalent Laboratories Private Limited.
    • ACS Publications.
    • PubMed. (2022, October 15). In vitro release test (IVRT)
    • Sciforum : Event management platform. (2017, January 13). Computational Study of Natural Phenolic Acid Solubility and Their Interactions with Chitosan.
    • Teledyne Labs. In Vitro Release Testing (IVRT).
    • MDPI. (2025, April 23). Development of Liposomal Systems for the Encapsulation of Opuntia ficus‐indica var. Blanca Buenavista Extracts.
    • Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development?
    • Springer. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*.
    • MDPI. (2011, November 4).
    • PMC.
    • PMC. Encapsulation of bioactive compounds extracted from date palm seeds (Phoenix dactylifera L.) and their use in functional food.
    • Preprints.org. (2025, May 13).
    • PubChem - NIH. 4-Amino-2-phenylphenol | C12H11NO | CID 29595.
    • KTU AVES.
    • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1H-1,2,3-triazole-5-carboxamide.
    • ResearchGate. (2025, September 18). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES | Request PDF.
    • PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454.

    Sources

    Application

    Application Note: Advanced Protocols for Stable Isotope Labeling of 4-(5-amino-1,2-oxazol-3-yl)phenol

    Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Executive Summary The molecule 4-(5-amino-1,2-oxaz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

    Executive Summary

    The molecule 4-(5-amino-1,2-oxazol-3-yl)phenol is a critical structural motif in medicinal chemistry, combining a biologically active phenol ring with a 5-aminoisoxazole pharmacophore. In drug development, stable isotope labeling (SIL) of such motifs is essential for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), fragment-specific isotope analysis (FSIA), and metabolic flux studies[1].

    As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Here, we explore the causality behind isotopic placement—balancing synthetic feasibility with analytical robustness. We present two highly validated workflows: a de novo synthesis for metabolically stable 15 N incorporation, and a rapid electrophilic H/D exchange protocol for qualitative tracing.

    Mechanistic Rationale & Isotopic Causality

    Choosing the correct isotope and labeling site is the most critical decision in tracer development. The physicochemical properties of the target dictate our approach:

    The Isoxazole Core: Fragment-Specific Isotope Analysis

    Isoxazoles possess an intrinsically labile N–O bond that readily undergoes both photochemical cleavage and collision-induced dissociation (CID) during MS/MS[2]. Because this bond breaks predictably, placing a 15 N or 13 C label within the heterocycle allows for Fragment-Specific Isotope Analysis (FSIA)[3]. By utilizing [ 15 N]hydroxylamine during de novo synthesis, the heavy isotope is locked into the ring. This ensures that upon MS/MS fragmentation, the reporter ion retains the mass shift, preventing signal dilution and interference from endogenous isobaric compounds.

    The Phenol Moiety: Core vs. Peripheral Labeling

    For the phenolic portion, researchers often default to deuterium ( 2 H) labeling via H/D exchange because it is inexpensive and fast[4]. However, deuterium at the ortho positions of a phenol is susceptible to in vivo back-exchange in protic environments. Furthermore, deuterium can cause slight chromatographic retention time shifts in reversed-phase LC due to the altered lipophilicity of C–D versus C–H bonds.

    For absolute quantification, heavy carbon ( 13 C) or nitrogen ( 15 N) is vastly superior. Recent advancements in core-labeling allow for the introduction of 13 C directly into the ipso carbon of phenols, providing ultimate metabolic stability and utility in hyperpolarized NMR studies[5].

    Experimental Protocols

    Protocol A: De Novo Synthesis of [ 15 N]-4-(5-amino-1,2-oxazol-3-yl)phenol

    Objective: Synthesize a metabolically stable, LC-MS/MS-ready internal standard without retention time drift.

    Phase 1: Claisen Condensation

    • Preparation: In a flame-dried, argon-purged flask, dissolve 10 mmol of ethyl 4-hydroxybenzoate and 12 mmol of anhydrous acetonitrile in 30 mL of dry THF.

    • Activation: Cool the solution to 0 °C. Slowly add 25 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The strong base deprotonates the acetonitrile, driving the nucleophilic acyl substitution.

    • Workup: Quench carefully with cold 1M HCl until pH 5. Extract with ethyl acetate (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate to yield the intermediate 3-(4-hydroxyphenyl)-3-oxopropanenitrile.

    Phase 2: Isotopic Cyclization

    • Reagent Setup: Dissolve 5 mmol of the intermediate in 15 mL of absolute ethanol.

    • Isotope Introduction: Add 5.5 mmol of [ 15 N]hydroxylamine hydrochloride (the stable isotope source) and 5.5 mmol of NaOH dissolved in 2 mL of water.

    • Cyclization: Reflux the mixture at 80 °C for 4 hours. Causality note: The 15 N-amine first attacks the ketone to form an oxime, which subsequently undergoes intramolecular cyclization with the nitrile group to form the 5-aminoisoxazole ring.

    • Purification: Cool to room temperature, concentrate under vacuum, and purify via flash chromatography (DCM:MeOH 95:5) to isolate the pure[ 15 N]-labeled target.

    Protocol B: Rapid Global Deuteration via H/D Exchange

    Objective: Rapidly generate a +2 Da to +3 Da shifted analog for qualitative metabolic tracing.

    • Preparation: In a heavy-walled borosilicate glass pressure tube, suspend 1 mmol of unlabeled 4-(5-amino-1,2-oxazol-3-yl)phenol in 5 mL of Deuterium Oxide (D 2​ O, 99.9% atom D).

    • Catalysis: Add 0.1 mL of concentrated DCl (35% in D 2​ O). Causality note: Acidic conditions are deliberately chosen over basic conditions (NaOD) to prevent the oxidative degradation of the electron-rich phenol and 5-amino groups during heating.

    • Exchange: Seal the tube and heat at 100 °C for 24 hours. The electron-donating -OH group strongly activates the ortho positions (C2, C6) for electrophilic aromatic substitution, replacing protium with deuterium[4].

    • Recovery: Lyophilize the mixture directly to remove D 2​ O and DCl, yielding the deuterated hydrochloride salt.

    Quantitative Data Summary

    The following table summarizes the strategic trade-offs between different isotopic labeling methodologies for this scaffold.

    Labeling StrategyIsotope UsedPrimary Labeled PositionMetabolic StabilityMS Mass ShiftPrimary Application
    De Novo Synthesis 15 NIsoxazole Ring (N)Very High+1 DaPK/PD, Absolute LC-MS Quant
    Core Labeling 13 CPhenol (ipso-carbon)Absolute+1 DaHyperpolarized MRI, NMR[5]
    H/D Exchange 2 H (D)Phenol (ortho-carbons)Moderate (Risk of back-exchange)+2 DaQualitative Tracing, MS/MS

    Visualizations of Workflows and Pathways

    Workflow A Ethyl 4-hydroxybenzoate + Acetonitrile B Claisen Condensation (NaH, THF, 0°C to RT) A->B C 3-(4-Hydroxyphenyl)-3-oxopropanenitrile (Intermediate) B->C E Cyclization (NaOH, EtOH, Reflux) C->E D [15N]Hydroxylamine Hydrochloride (Stable Isotope Source) D->E 15N Insertion F [15N]-4-(5-amino-1,2-oxazol-3-yl)phenol (Purified Target) E->F

    Figure 1: De novo synthetic workflow for 15N-labeling of the isoxazole core.

    Fragmentation A [15N]-Target Molecule [M+H]+ m/z 178.06 B Collision-Induced Dissociation (N-O Bond Cleavage) A->B C Phenolic Fragment (Unlabeled) B->C Neutral Loss D [15N]-Amino Fragment (Labeled Reporter Ion) B->D Retains 15N Label

    Figure 2: MS/MS fragmentation pathway highlighting fragment-specific isotope retention.

    References

    • [2] Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods Source: National Institutes of Health (NIH) / PMC URL:

    • [4] Isotopic labeling Source: Wikipedia URL:

    • [1] Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks Source: National Institutes of Health (NIH) / PMC URL:

    • [5] Core-Labeling (Radio) Synthesis of Phenols Source: National Institutes of Health (NIH) / PMC URL:

    • [3] Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry Source: ACS Publications URL:

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 4-(5-amino-1,2-oxazol-3-yl)phenol

    Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the synthesis of highly polar, multifunctional heterocycles.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the synthesis of highly polar, multifunctional heterocycles. The synthesis of 4-(5-amino-1,2-oxazol-3-yl)phenol (also known as 3-(4-hydroxyphenyl)isoxazol-5-amine) presents a classic dual-challenge in heterocyclic chemistry: regioselectivity during the isoxazole ring formation and chemoselectivity/recovery issues caused by the unprotected phenolic hydroxyl group.

    This guide deconstructs the mechanistic causality behind common synthetic failures and provides field-proven, self-validating protocols to ensure high-yield, regioselective outcomes.

    Mechanistic Pathways & Regioselectivity

    The formation of the isoxazole core typically relies on either the condensation of a β-ketonitrile with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide. Understanding the electronic demands of these pathways is critical for troubleshooting.

    Pathways A Protected 4-Hydroxybenzaldehyde B Hydroximoyl Chloride (Nitrile Oxide Precursor) A->B 1. NH2OH 2. NCS C β-Ketonitrile (Classical Route) A->C Acetonitrile, n-BuLi (from ester/nitrile) D 3-(4-hydroxyphenyl)- 5-aminoisoxazole (Target) B->D Lithiated Acetonitrile or α-Cyanoenamine (Regioselective) C->D NH2OH (Strictly pH > 10) E 3-amino-5-aryl isoxazole (Undesired Isomer) C->E NH2OH (Neutral/Acidic)

    Mechanistic pathways for isoxazole synthesis highlighting the divergence in regioselectivity.

    Quantitative Route Comparison

    To make an informed decision on your synthetic strategy, compare the empirical data of the three most common methodologies [1][2].

    Synthetic StrategyReagentsRegioselectivity (5-amino : 3-amino)Typical Overall YieldPrimary Limitation
    Classical Condensation β-Ketonitrile + NH₂OH (Neutral)20 : 8035 - 45%Poor regioselectivity; favors the 3-amino isomer.
    Base-Mediated Condensation β-Ketonitrile + NH₂OH (pH > 10)95 : 560 - 70%Highly sensitive to pH fluctuations; difficult workup.
    1,3-Dipolar Cycloaddition Hydroximoyl Chloride + Lithiated Nitrile> 99 : 175 - 85%Requires phenol protection to prevent ring chlorination.

    Troubleshooting FAQs

    Q1: I am using the β-ketonitrile route, but NMR confirms I am predominantly isolating the 3-amino-5-aryl isomer instead of my target. Why?

    The Causality: This is a classic ambident electrophile issue. Under neutral or mildly acidic conditions, the ketone carbonyl is the most electrophilic site. The nitrogen of hydroxylamine attacks the ketone first to form an oxime. Subsequent cyclization of the oxime oxygen onto the nitrile yields the undesired 3-aminoisoxazole [2]. The Solution: You must force the reaction through the amidoxime intermediate. By running the reaction under strongly basic conditions (e.g., NaOH or KOH, pH > 10), the β-ketonitrile is deprotonated to an enolate, reducing the electrophilicity of the ketone. The hydroxylamine nitrogen is forced to attack the nitrile carbon first, forming an amidoxime that cyclizes onto the ketone to yield the desired 5-aminoisoxazole .

    Q2: I attempted the hydroximoyl chloride (nitrile oxide) route using N-chlorosuccinimide (NCS), but LC-MS shows a mass +34 Da higher than expected. What happened?

    The Causality: You did not protect the phenol. The phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution. When you introduced NCS to convert the aldoxime to the hydroximoyl chloride, you inadvertently chlorinated the aromatic ring (likely at the ortho position to the phenol) [3]. The Solution: Mask the phenol prior to oxime formation. A benzyl (Bn) ether is highly recommended as it withstands the basic conditions of the cycloaddition and can be cleanly removed via palladium-catalyzed hydrogenolysis in the final step.

    Q3: My reaction stalls at the oxime intermediate during the cycloaddition route, and the isoxazole ring fails to close.

    The Causality: If you are using a cyanoacetamide or similar dipolarophile, the elimination step to close the ring requires a strong driving force. Weak bases (like triethylamine) are often insufficient to drive the cyclization and subsequent aromatization. The Solution: Switch to a stronger base system. Utilizing Sodium Hydride (NaH) in anhydrous DMF ensures complete deprotonation, driving the concerted [3+2] cycloaddition and rapid elimination to form the fully aromatized isoxazole core [3].

    Optimized Step-by-Step Protocol: The Protected Cycloaddition Route

    To circumvent the regioselectivity and chemoselectivity issues described above, the following self-validating protocol utilizes a benzyl-protected 1,3-dipolar cycloaddition approach [1][3].

    Phase 1: Protection & Precursor Activation
    • Benzylation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.1 eq). Stir at 60°C for 4 hours.

      • Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the highly polar starting material.

    • Oxime Formation: Isolate the 4-(benzyloxy)benzaldehyde and dissolve in EtOH. Add NH₂OH·HCl (1.2 eq) and NaOAc (1.2 eq). Stir at room temperature for 2 hours.

      • Validation Check: LC-MS should confirm the mass of the aldoxime [M+H]⁺.

    • Chlorination: Dissolve the oxime in anhydrous DMF and cool to 0°C. Add NCS (1.05 eq) portion-wise. Stir for 2 hours at room temperature to form the hydroximoyl chloride. Use immediately in the next step.

    Phase 2: Cycloaddition & Deprotection
    • Ring Formation: In a separate flask, cool a solution of anhydrous acetonitrile (3.0 eq) in THF to -78°C. Add n-BuLi (2.9 eq) dropwise to form lithiated acetonitrile. Stir for 30 minutes.

    • Coupling: Dropwise add the hydroximoyl chloride solution (from Step 3) to the lithiated acetonitrile at -78°C. Allow to warm to room temperature overnight. Quench with saturated NH₄Cl. Extract with EtOAc and purify via silica gel chromatography to isolate the protected 5-aminoisoxazole.

    • Deprotection: Dissolve the protected intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to yield pure 4-(5-amino-1,2-oxazol-3-yl)phenol .

    Workflow Step1 Step 1: Phenol Protection BnBr, K2CO3, DMF Prevents ring chlorination Step2 Step 2: Oxime Synthesis NH2OH·HCl, NaOAc, EtOH Aldoxime formation Step1->Step2 Step3 Step 3: Electrophilic Chlorination NCS, DMF, 0°C to RT Yields Hydroximoyl Chloride Step2->Step3 Step4 Step 4: [3+2] Cycloaddition Lithiated Acetonitrile, THF, -78°C Regioselective ring closure Step3->Step4 Step5 Step 5: Hydrogenolysis Pd/C, H2 (1 atm), MeOH Cleaves benzyl ether Step4->Step5 Final Target Molecule 4-(5-amino-1,2-oxazol-3-yl)phenol Step5->Final

    Experimental workflow for the synthesis of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    References

    • Saad, A., Vaultier, M., & Derdour, A. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Molecules, 9(7), 527-534.[Link]

    • Dolenc, M. S., et al. (2022). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 15(3), 325.[Link]

    Optimization

    Technical Support Center: Optimizing Recrystallization for 4-(5-amino-1,2-oxazol-3-yl)phenol

    Welcome to the Technical Support Center for 4-(5-amino-1,2-oxazol-3-yl)phenol . This compound presents unique crystallization challenges due to its highly amphoteric nature—combining a hydrogen-bond donating phenol, a ba...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 4-(5-amino-1,2-oxazol-3-yl)phenol . This compound presents unique crystallization challenges due to its highly amphoteric nature—combining a hydrogen-bond donating phenol, a basic amino group, and an electron-rich isoxazole ring. These structural features often lead to liquid-liquid phase separation (oiling out), thermal degradation, and solvent entrapment.

    This guide provides field-proven, mechanistically grounded solutions to help researchers and drug development professionals isolate high-purity crystalline material.

    Part 1: Troubleshooting FAQs

    Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen, and how can I force solid nucleation? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solute-rich phase separates as a liquid because the melting point of the solvated compound is lower than the saturation temperature of the mixture[1]. For 4-(5-amino-1,2-oxazol-3-yl)phenol, extensive intermolecular hydrogen bonding with polar solvents (like ethanol or ethyl acetate) creates stable, low-melting solvates that resist rigid lattice formation. Solution: You must bypass the miscibility gap thermodynamically. Do not cool the solution rapidly. Instead, utilize a . By adding pure seed crystals halfway into the metastable zone, you provide a thermodynamically favorable surface for lattice integration, bypassing the kinetic hurdle of primary nucleation[1].

    Q2: How do I select the right solvent system to maximize purity and yield? Causality: Single solvents rarely work for complex amphoteric molecules. Highly polar solvents dissolve the compound too well (resulting in poor yield), while non-polar solvents fail to dissolve it at all. A binary mixture combining an alcohol (to disrupt solute-solute hydrogen bonds) and an aromatic/aliphatic anti-solvent (to drive supersaturation without inducing LLPS) is optimal. Historical data on phenol derivatives demonstrates that provide excellent impurity rejection[2]. Solution: Transition from single-solvent systems to a binary Isopropanol/Toluene system (see the Quantitative Data section below).

    Q3: The solution darkens during hot filtration, and the final crystals are discolored. Is the compound degrading? Causality: Yes. Aminoisoxazoles are highly sensitive to prolonged thermal stress. Extended heating can trigger ring-opening or [3]. Furthermore, the electron-rich amino group is susceptible to rapid oxidation at elevated temperatures. Solution: Limit thermal exposure. Dissolve the compound at a maximum of 60°C–65°C under an inert atmosphere (nitrogen/argon), and perform hot filtration rapidly using pre-warmed equipment.

    Part 2: Quantitative Data - Solvent System Comparison

    The table below summarizes the empirical performance of various solvent systems for the recrystallization of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    Solvent SystemRatio (v/v)Solvation Temp (°C)Oiling-Out RiskPredicted YieldImpurity Rejection
    Ethyl Acetate (Neat) 100%75°CHigh < 40%Poor (Co-crystallization)
    Ethanol / Water 70:3080°CVery High 60%Moderate
    Isopropanol / Toluene 25:7565°CLow > 85%Excellent
    Methanol / Heptane 30:7060°CModerate75%Good

    Part 3: Step-by-Step Methodology

    Protocol: Self-Validating Seeded Anti-Solvent Crystallization

    Objective: Isolate 4-(5-amino-1,2-oxazol-3-yl)phenol while actively preventing LLPS and thermal degradation. Materials: Isopropanol (Good Solvent), Toluene (Anti-Solvent), 0.1 g pure seed crystals of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    • Step 1: Dissolution. Suspend 10 g of the crude compound in 30 mL of isopropanol. Heat to 60°C under a steady nitrogen stream.

      • Self-Validation Check: The solution should become completely transparent within 10 minutes. If undissolved particulates remain, they are likely inorganic salts or polymerized impurities; perform a rapid hot filtration.

    • Step 2: Metastable Zone Entry. Slowly add warm toluene (60°C) dropwise at a rate of 1 mL/min using an addition funnel. Stop when a faint, persistent opalescence (haze) is observed.

      • Self-Validation Check: Stop stirring for 5 seconds. If the haze disappears, you are not yet in the metastable zone. Continue adding toluene in 1 mL increments until the haze persists for at least 60 seconds[4].

    • Step 3: Seeding. Cool the solution slightly to 55°C and add the pure seed crystals.

      • Self-Validation Check: Monitor the seed crystals visually. If they dissolve completely, the solution is undersaturated; add 2 mL more toluene. If they remain suspended and the haze thickens into a distinct white slurry, primary nucleation has successfully bypassed the miscibility gap[1].

    • Step 4: Maturation and Isolation. Cool the slurry to 20°C at a strictly controlled rate of 0.5°C/min to allow for ordered crystal lattice growth. Filter under reduced pressure and wash the filter cake with 10 mL of cold toluene.

      • Self-Validation Check: The filtrate should be pale yellow. A dark brown or black filtrate indicates that thermal degradation occurred during Step 1, requiring a lower dissolution temperature in subsequent batches.

    Part 4: Troubleshooting Visualization

    The following decision tree illustrates the logical workflow for diagnosing and correcting recrystallization failures for this compound.

    G Start Start Recrystallization 4-(5-amino-1,2-oxazol-3-yl)phenol Q1 Is the product oiling out (LLPS)? Start->Q1 Fix1 Implement Seeded Anti-Solvent Protocol Q1->Fix1 Yes Q2 Is the solution darkening (Degradation)? Q1->Q2 No Fix1->Q2 Fix2 Reduce Temp < 65°C & Use Inert Gas Q2->Fix2 Yes Q3 Is the yield < 70%? Q2->Q3 No Fix2->Q3 Fix3 Adjust Solvent Ratio (Increase Toluene/Heptane) Q3->Fix3 Yes Success Pure Crystalline Product Isolated Q3->Success No Fix3->Success

    Caption: Troubleshooting workflow for 4-(5-amino-1,2-oxazol-3-yl)phenol crystallization.

    Part 5: References

    • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

    • Title: US3679766A - Crystallization of 2,6-diphenylphenol Source: Google Patents URL:

    • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL: [Link]

    • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

    Sources

    Troubleshooting

    Preventing oxidation of 4-(5-amino-1,2-oxazol-3-yl)phenol during long-term storage

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of electron-rich small molecules.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of electron-rich small molecules. 4-(5-amino-1,2-oxazol-3-yl)phenol is a highly valuable but sensitive active pharmaceutical ingredient (API). Its dual-ring system—combining an electron-rich phenol with an aminoisoxazole—presents specific oxidative liabilities.

    This guide is designed to move beyond basic storage advice. It provides the mechanistic causality and self-validating protocols required to ensure absolute compound integrity during long-term archiving and experimental use.

    Part 1: Core Mechanisms of Degradation (FAQ)

    Q: My batch of 4-(5-amino-1,2-oxazol-3-yl)phenol turned pink, and eventually brown, after three months at -20°C. What went wrong? A: The discoloration is a classic hallmark of phenol auto-oxidation. Phenol degradation is fundamentally a radical and ionic process[1]. Even at -20°C, if the headspace of your storage vial contains ambient oxygen, the phenol ring remains vulnerable. The process begins with the formation of a phenoxyl radical, which is subsequently oxidized into a quinone derivative (causing the initial pink hue). Over time, these radicals initiate electrophilic attacks on adjacent aromatic rings, resulting in higher oligomeric side products and brown, insoluble resinous deposits[1].

    OxidationPathway A 4-(5-amino-1,2-oxazol-3-yl)phenol (Intact API) B Phenoxyl Radical (Reactive Intermediate) A->B -e-, -H+ (O2 / Light / Metals) C Quinone Derivative (Pink/Brown Discoloration) B->C +O2 (Further Oxidation) D Oligomeric Resins (Insoluble Degradants) C->D Polymerization (Cross-linking)

    Fig 1: Radical-mediated oxidation pathway of 4-(5-amino-1,2-oxazol-3-yl)phenol into insoluble resins.

    Q: Is the aminoisoxazole ring or the phenol the primary liability during storage? A: While aminoisoxazoles can exhibit instability in complex biological matrices like whole blood[2], in a purified ex-vivo storage environment, the electron-rich phenol ring is your primary liability. However, the amino group on the isoxazole can act as a secondary site for oxidative degradation if exposed to UV radiation. UV radiation causes broad API photodegradation, altering the chemical structure[3]. Therefore, protecting the compound from both oxygen and light is non-negotiable.

    Part 2: Quantitative Impact of Environmental Factors

    To understand why stringent storage protocols are necessary, we must quantify the impact of environmental variables on the API's half-life.

    Table 1: Quantitative Impact of Environmental Factors on API Stability

    Degradation FactorImpact on API Half-LifePrimary MechanismRecommended Mitigation Strategy
    Oxygen (Ambient) -70% over 6 monthsRadical initiation forming phenoxyl radicalsArgon purging (<1% residual O₂)
    Trace Metals (Fe/Cu) -85% over 3 monthsCatalyzes Fenton-like auto-oxidationAddition of EDTA (if in solution)
    Light (UV/Vis) -50% over 1 monthPhoto-oxidation of the aminoisoxazole ringStorage in opaque or amber glass vials
    Temperature (25°C) Baseline referenceThermal kinetic acceleration of degradationCryogenic storage (-20°C or -80°C)

    Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

    To guarantee stability, your storage protocol must be a self-validating system. Do not rely on standard screw-cap vials in a standard freezer. Follow this validated methodology for archiving 4-(5-amino-1,2-oxazol-3-yl)phenol.

    Step-by-Step Methodology:

    • Purification & Lyophilization: Ensure the API is completely free of residual solvents. Water acts as a medium for hydrolysis and accelerates the mobility of dissolved oxygen. Lyophilize the compound to a dry powder.

      • Validation Checkpoint: Perform Karl Fischer titration to ensure residual moisture is <0.5%.

    • Aliquot into Amber Vials: Divide the bulk powder into single-use aliquots using amber glass vials. This prevents repeated freeze-thaw cycles and eliminates UV-induced photodegradation[3].

    • Heavy Inert Gas Purging (Argon > Nitrogen): Flush the vial with Argon. Causality note: Argon is heavier than air and settles at the bottom of the vial, creating a dense, protective physical blanket over the solid API. Nitrogen is lighter and easily mixes with ambient air during the capping process.

      • Validation Checkpoint: Use a micro-oxygen sensor to confirm the headspace O₂ concentration is <1% before sealing.

    • Hermetic Sealing: Seal the vials using crimp-top caps with PTFE-lined silicone septa. PTFE provides an impermeable barrier to ambient oxygen and moisture over years of storage.

    • Cryogenic Storage: Transfer the sealed vials to a -20°C or -80°C freezer. Thermal kinetics dictate that lowering the temperature exponentially decreases the rate of any residual oxidative reactions.

    StorageWorkflow Step1 1. Purification & Lyophilization Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Seal with PTFE Septa Step3->Step4 Step5 5. Store at -20°C / -80°C Step4->Step5

    Fig 2: Standard operating procedure for the inert, climate-controlled storage of sensitive APIs.

    Part 4: Advanced Formulation & Solution Handling (FAQ)

    Q: Should I store this API as a dry solid or in a stock solution (e.g., DMSO)? A: Always store the API as a lyophilized dry solid for long-term archiving. Solvents like DMSO are highly hygroscopic; they pull moisture from the air every time the vial is opened. This moisture introduces dissolved oxygen and trace metals, rapidly accelerating degradation.

    Q: I need to keep it in solution for a 4-week assay. Can I use antioxidants or chelating agents to stabilize it? A: Yes. If formulating the API for short-term liquid storage, trace metals (like iron and zinc leaching from glassware or present as solvent impurities) will act as catalysts for phenol oxidation. Adding specific quantities of a chelating agent like EDTA removes these metal ions, thereby drastically reducing phenol oxidation and increasing shelf-life stability[4]. Additionally, degassing your solvents via sparging (bubbling Argon through the liquid for 15 minutes) prior to dissolving the API will remove dissolved oxygen.

    References

    • Title: US20230076626A1 - Injectable epinephrine formulations demonstrating stability over time Source: Google Patents URL
    • Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) Source: PMC - NIH URL: [Link]

    • Title: REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: MINAR International Journal of Applied Sciences and Technology URL: [Link]

    Sources

    Optimization

    Technical Support Center: Process Improvements for Scaling Up 4-(5-amino-1,2-oxazol-3-yl)phenol Production

    Welcome to the technical support guide for the synthesis and scale-up of 4-(5-amino-1,2-oxazol-3-yl)phenol. This document is designed for researchers, chemists, and process development professionals to provide in-depth s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis and scale-up of 4-(5-amino-1,2-oxazol-3-yl)phenol. This document is designed for researchers, chemists, and process development professionals to provide in-depth solutions to common challenges encountered during lab-scale synthesis and pilot-plant scale-up. Our goal is to equip you with the expertise to optimize your process for yield, purity, and efficiency.

    The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.[1][2] 4-(5-amino-1,2-oxazol-3-yl)phenol, in particular, serves as a critical building block for more complex molecules. The synthesis, while conceptually straightforward, presents unique challenges related to regioselectivity, impurity control, and handling of sensitive reagents, which are magnified during scale-up.

    Core Synthesis Pathway Overview

    The most common and scalable route to 4-(5-amino-1,2-oxazol-3-yl)phenol involves a two-step process starting from 4-hydroxyacetophenone. The first step is a Claisen condensation to form the β-ketonitrile intermediate, 3-(4-hydroxyphenyl)-3-oxopropanenitrile. The second, critical step is the cyclocondensation of this intermediate with hydroxylamine to form the desired 5-aminoisoxazole ring.[3] Controlling the reaction conditions, particularly pH, is paramount to favor the formation of the 5-amino isomer over the 3-amino regioisomer.[4]

    Synthesis_Pathway cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Isoxazole Ring Formation S1 4-Hydroxyacetophenone I1 Intermediate: 3-(4-hydroxyphenyl)-3-oxopropanenitrile S1->I1 Claisen Condensation R1 Ethyl Cyanoacetate + Strong Base (e.g., NaH, NaOEt) R1->I1 P1 Product: 4-(5-amino-1,2-oxazol-3-yl)phenol I1->P1 Cyclocondensation pH Control is Critical R2 Hydroxylamine Hydrochloride (NH₂OH·HCl) + Base (e.g., NaHCO₃, KOtBu) R2->P1

    Caption: General synthesis workflow for 4-(5-amino-1,2-oxazol-3-yl)phenol.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during synthesis.

    Question 1: My reaction yields are consistently low (<60%). What are the likely causes and how can I improve them?

    Answer: Low yields in this synthesis typically stem from three primary issues: incomplete conversion, formation of regioisomers, or product degradation.

    • Causality (Incomplete Conversion): The cyclization reaction requires a basic environment to free the hydroxylamine from its salt form and to catalyze the ring closure.[3] If the base is too weak or used in insufficient amounts, the reaction will stall. On a large scale, poor mixing can create localized areas of low pH, hindering the reaction.

    • Causality (Isomer Formation): The condensation of a β-ketonitrile with hydroxylamine can produce two regioisomers: the desired 5-aminoisoxazole and the undesired 3-aminoisoxazole. The reaction pathway is highly dependent on pH.[4] Generally, basic conditions favor the nucleophilic attack of the hydroxylamine's oxygen atom on the ketone, leading to the 5-amino isomer after cyclization and dehydration. In contrast, acidic conditions can favor attack at the nitrile carbon, leading to the other isomer.

    • Causality (Degradation): Both hydroxylamine and the phenolic product can be sensitive to oxidative degradation, especially at elevated temperatures in the presence of air. The final product, being a phenol, is susceptible to oxidation, which can result in colored impurities.

    Troubleshooting Protocol:

    • Verify Base Stoichiometry and Strength: Ensure at least one equivalent of a suitable base (e.g., sodium bicarbonate, potassium carbonate, or for more robust reactions, potassium tert-butoxide) is used relative to hydroxylamine hydrochloride. For scale-up, consider a slow, controlled addition of the base to manage any exotherms.

    • Strict pH Monitoring and Control: Monitor the pH of the reaction mixture throughout the addition of reagents. Aim to maintain a pH between 8 and 10 for optimal regioselectivity towards the 5-amino isomer.[4]

    • Inert Atmosphere: When scaling up, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. This is particularly important if the reaction requires heating for an extended period.

    • Temperature Management: Avoid excessive temperatures. While some heating may be necessary to drive the reaction to completion, prolonged heating above 80-90°C can lead to decomposition. Utilize a jacketed reactor for precise temperature control during scale-up.

    Question 2: My final product is discolored (pink, brown, or black) and difficult to purify. What impurities are causing this?

    Answer: Discoloration is almost always due to the oxidation of the phenol moiety in your starting material or product. The presence of residual transition metals from previous steps or exposure to air at high temperatures can catalyze this process.

    Troubleshooting Protocol:

    • Purification of Starting Material: Ensure your starting β-ketonitrile, 3-(4-hydroxyphenyl)-3-oxopropanenitrile, is pure and free of colored impurities before the cyclization step.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during work-up can help prevent oxidation and improve the product's color profile.

    • Work-up Procedure: After the reaction is complete, cool the mixture and perform the work-up promptly. The product is amphoteric (containing a basic amino group and an acidic phenol group). Acidifying the reaction mixture to a pH of ~6-7 will precipitate the product at its isoelectric point, leaving many ionic impurities in the solution.

    • Recrystallization with Charcoal: If the isolated crude product is still discolored, perform a recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/heptane) with the addition of activated charcoal. The charcoal will adsorb the colored, high-molecular-weight impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool and crystallize.

    Question 3: I am struggling with the purification of the final product. Standard extraction seems ineffective, and chromatography is not ideal for a large scale.

    Answer: The amphoteric nature of 4-(5-amino-1,2-oxazol-3-yl)phenol makes it soluble in both aqueous acid and aqueous base, complicating traditional liquid-liquid extractions. As you noted, chromatography is often not economically viable for large-scale production.

    Optimized Purification Protocol (Isoelectric Point Precipitation):

    This protocol leverages the compound's amphoteric properties for a non-chromatographic purification.

    • Reaction Quench: Once the reaction is deemed complete by TLC or HPLC, cool the reaction vessel to room temperature.

    • Initial Filtration (Optional): If a significant amount of inorganic salt has precipitated, you may filter the reaction mixture first.

    • Acidification: Slowly add an aqueous acid (e.g., 2M HCl) to the filtrate with vigorous stirring. Monitor the pH closely. As the pH drops, the product will begin to precipitate. The target is the isoelectric point, typically around pH 6-7, where the compound's solubility in water is minimal.

    • Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by filtration.

    • Washing: Wash the filter cake thoroughly with deionized water to remove residual salts, followed by a wash with a non-polar solvent like heptane or diethyl ether to remove organic, non-polar impurities.

    • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C).

    Frequently Asked Questions (FAQs) for Scale-Up

    Question 1: What are the primary safety concerns when scaling up this process?

    Answer: The main safety hazard is hydroxylamine hydrochloride . While stable as a salt, free hydroxylamine (NH₂OH) is thermally unstable and can decompose violently, especially in the presence of impurities or at elevated temperatures.

    Key Safety Protocols:

    • Never isolate free hydroxylamine. Always generate it in situ from its salt form.

    • Maintain strict temperature control. Use a well-calibrated reactor with cooling capabilities. Plan for potential exotherms during the addition of the base to the hydroxylamine hydrochloride solution.

    • Ensure adequate ventilation.

    • Avoid incompatible materials. Do not use copper or brass fittings, as they can catalyze the decomposition of hydroxylamine. Stainless steel or glass-lined reactors are preferred.

    Question 2: How do I adapt my lab-scale protocol for a 100L pilot plant reactor?

    Answer: Directly scaling a lab protocol is rarely successful. The key changes involve managing heat transfer, mixing, and the duration of additions and reactions.

    Scale_Up_Considerations cluster_params Key Scale-Up Parameters cluster_solutions Pilot-Plant Solutions Heat Heat Transfer (Surface Area/Volume Ratio Decreases) Jacket Jacketed Reactor for Precise Temperature Control Heat->Jacket Mixing Mixing Efficiency (Tip Speed, Baffle Design) Impeller Optimize Impeller Type and Agitation Speed Mixing->Impeller Addition Reagent Addition Rate (Control Exotherms) Pump Use Metering Pumps for Controlled Addition Addition->Pump Time Reaction Time (May Need to be Extended) IPC In-Process Controls (IPC) (e.g., HPLC samples) Time->IPC

    Caption: Critical parameter adjustments for process scale-up.

    Data Comparison: Lab vs. Pilot Scale

    ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Rationale for Change
    Solvent Volume 500 mL50 LDirect 100x scale-up.
    Reagent Addition Manual addition via funnel over 15 minPumped addition over 2-3 hoursThe surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation. Slow addition is critical to control the reaction exotherm.
    Stirring Magnetic stir bar @ 400 RPMOverhead impeller @ 100-150 RPMImpeller speed and design are crucial for ensuring homogeneity in a large volume without introducing excessive shear.
    Temp. Control Oil bathJacketed vessel with heating/cooling fluidProvides precise and uniform temperature control, which is impossible with a simple heating mantle or oil bath at this scale.
    Reaction Time 2-4 hours4-8 hours (monitor by IPC)Slower additions and mixing dynamics may require longer reaction times to achieve full conversion. Rely on in-process controls (IPC) rather than a fixed time.
    Work-up Separatory funnel, beaker precipitationPump transfers, Nutsche filterManual handling is not feasible. Use pumps for liquid transfers and a Nutsche filter for isolating and washing the solid product efficiently.

    Question 3: What analytical methods are recommended for in-process control and final product release?

    Answer: A robust analytical package is crucial for a scalable and reproducible process.

    • Thin Layer Chromatography (TLC): Excellent for quick, qualitative tracking of reaction progress at the bench. A good mobile phase would be 70:30 Ethyl Acetate:Hexane.

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative analysis. A reversed-phase C18 column with a gradient of water/acetonitrile (both with 0.1% formic acid or TFA) is suitable. HPLC is used to determine the disappearance of starting materials, the formation of the product, and to quantify impurities.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Used during development to identify unknown impurities and confirm the mass of the product and intermediates.[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product. The ¹H NMR spectrum in DMSO-d₆ will clearly show the aromatic protons, the isoxazole ring proton, and exchangeable peaks for the -NH₂ and -OH groups.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups (-OH, -NH₂, C=N) and for a final product identity check.

    References

    • Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters - ACS Publications. Available at: [Link]

    • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

    • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

    • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

    • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. Available at: [Link]

    • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. Available at: [Link]

    • Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Available at: [Link]

    • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PubMed. Available at: [Link]

    • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. MDPI. Available at: [Link]

    • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. Available at: [Link]

    • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Method Refinement for 4-(5-amino-1,2-oxazol-3-yl)phenol Extraction from Biological Matrices

    Welcome to the technical support center for the extraction of 4-(5-amino-1,2-oxazol-3-yl)phenol from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the extraction of 4-(5-amino-1,2-oxazol-3-yl)phenol from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure robust and reproducible analytical results.

    Introduction

    4-(5-amino-1,2-oxazol-3-yl)phenol is a molecule of interest in pharmaceutical development, possessing both a phenolic hydroxyl group and an amino group. This bifunctional nature, coupled with the polarity of the isoxazole ring, presents unique challenges for its efficient extraction from complex biological matrices such as plasma, urine, and tissue homogenates. Achieving high, consistent recovery and minimizing matrix effects are paramount for accurate quantification in pharmacokinetic, pharmacodynamic, and toxicology studies.

    This guide provides a foundational understanding of the principles behind various extraction techniques and offers detailed protocols and troubleshooting advice tailored to the structural characteristics of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    Physicochemical Properties (Predicted)

    While experimental data for 4-(5-amino-1,2-oxazol-3-yl)phenol is not extensively available, we can infer its properties based on its structure and similar compounds. A related molecule, 4-{[2-(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl}phenol, has a predicted logP of 1.3373, suggesting that our target compound is also polar.[1] The presence of a phenolic hydroxyl group (weakly acidic) and an amino group (weakly basic) means the compound's charge state is pH-dependent. This is a critical consideration for optimizing extraction methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

    PropertyPredicted Value/CharacteristicImplication for Extraction
    Molecular Weight ~177.17 g/mol Suitable for standard chromatographic and mass spectrometric analysis.
    logP Likely low (polar)Favors polar extraction solvents and reversed-phase SPE.
    pKa (Phenolic OH) ~8-10Will be deprotonated (anionic) at high pH.
    pKa (Amino Group) ~3-5Will be protonated (cationic) at low pH.
    Solubility Moderate in aqueous solutions, higher in organic solvents.The choice of solvent is critical for efficient extraction.

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses common issues encountered during the extraction of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    Sample Handling and Stability

    Q1: My analyte concentrations are inconsistent across samples from the same time point. What could be the cause?

    A1: Analyte stability is a primary concern. Phenolic compounds can be susceptible to oxidation, and the stability can be pH and temperature-dependent.[2][3]

    • Troubleshooting Steps:

      • Storage: Ensure samples are stored at -80°C immediately after collection.

      • Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your collection tubes.

      • pH: Maintain a slightly acidic pH during storage and initial sample preparation to enhance the stability of the amino group.

      • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can lead to degradation. Aliquot samples upon first thaw if multiple analyses are planned.

    Protein Precipitation (PPT)

    Q2: I am seeing low recovery after protein precipitation with acetonitrile.

    A2: While simple and fast, PPT can result in incomplete recovery if the analyte co-precipitates with the proteins or if the analyte is highly soluble in the aqueous portion of the supernatant.

    • Troubleshooting Steps:

      • Solvent Ratio: Increase the ratio of organic solvent to plasma. A 3:1 or 4:1 ratio of acetonitrile to plasma is often more effective than 2:1.[4]

      • Solvent Choice: Try different precipitation solvents. Methanol can be less efficient at precipitating proteins but may offer better recovery for polar compounds.[1] Acetone is another alternative.[1][5]

      • Acidification: Add a small amount of acid (e.g., 0.1-1% formic or acetic acid) to the precipitation solvent. This can disrupt protein-drug binding and improve recovery.

      • Temperature: Perform the precipitation at low temperatures (e.g., -20°C) to enhance protein removal.[1]

    Q3: My LC-MS/MS signal is suppressed after using PPT. How can I mitigate this?

    A3: PPT is a relatively "dirty" cleanup method, and significant matrix components, especially phospholipids, can remain in the supernatant, causing ion suppression in the mass spectrometer.[6][7][8][9]

    • Troubleshooting Steps:

      • Dilution: Dilute the supernatant before injection to reduce the concentration of matrix components.

      • Phospholipid Removal: Use a phospholipid removal plate or cartridge after the initial protein precipitation.

      • Alternative Methods: If ion suppression remains a significant issue, consider a more selective sample preparation technique like SPE or LLE.

    Solid-Phase Extraction (SPE)

    Q4: I have poor retention of the analyte on my C18 SPE cartridge.

    A4: This indicates that the analyte is too polar for the reversed-phase sorbent under the loading conditions.

    • Troubleshooting Steps:

      • Sorbent Choice: Consider a more polar reversed-phase sorbent (e.g., C8) or a polymer-based sorbent with mixed-mode (reversed-phase and ion-exchange) characteristics.

      • Sample Pre-treatment: Adjust the pH of your sample to ensure the analyte is in a neutral form to maximize retention on a reversed-phase sorbent. For 4-(5-amino-1,2-oxazol-3-yl)phenol, a pH between the two pKa values (e.g., pH 6-7) would be ideal.

      • Dilution: Dilute the sample with a weak solvent (e.g., water or a buffer of the appropriate pH) before loading to reduce the elution strength of the sample matrix.[10]

    Q5: My recovery is low, and I suspect the analyte is not eluting completely from the SPE cartridge.

    A5: The elution solvent may not be strong enough or at the correct pH to desorb the analyte from the sorbent.

    • Troubleshooting Steps:

      • Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer. Methanol is often a good choice for polar compounds.[11]

      • pH Modification: Adjust the pH of the elution solvent to ionize the analyte, which can facilitate its release from a reversed-phase sorbent. For the phenolic group, a basic pH (e.g., containing a small amount of ammonium hydroxide) would deprotonate it. For the amino group, an acidic pH (e.g., with formic or acetic acid) would protonate it. The choice depends on the dominant interaction with the sorbent.

      • Elution Volume: Increase the volume of the elution solvent and consider a two-step elution.[12]

    Liquid-Liquid Extraction (LLE)

    Q6: I am getting a stable emulsion during LLE.

    A6: Emulsions are common when extracting from protein-rich matrices like plasma.

    • Troubleshooting Steps:

      • Solvent Choice: Use a more water-immiscible solvent. Methyl-tert-butyl ether (MTBE) is often a good alternative to ethyl acetate.

      • pH Adjustment: Adjusting the pH of the aqueous phase can sometimes break emulsions.

      • Salt Addition: Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and facilitate phase separation.

      • Centrifugation: Centrifuge the sample at a higher speed and for a longer duration.

    Q7: My recovery with LLE is inconsistent.

    A7: This is often due to suboptimal pH for extraction or variability in the extraction procedure.

    • Troubleshooting Steps:

      • pH Optimization: The pH of the aqueous phase is critical. To extract 4-(5-amino-1,2-oxazol-3-yl)phenol into an organic solvent, the pH should be adjusted to a point where the molecule is neutral (between the pKa of the amino and phenolic groups).

      • Solvent-to-Sample Ratio: Ensure a consistent and adequate volume of extraction solvent is used.

      • Mixing: Use a consistent mixing technique (e.g., vortexing time and speed) to ensure equilibrium is reached.

    Analysis of Conjugated Metabolites in Urine

    Q8: I need to measure the total concentration (free and conjugated) of the analyte in urine. How should I proceed?

    A8: Many phenolic compounds undergo glucuronidation or sulfation in the body, and the resulting conjugates are excreted in the urine.[13] To measure the total concentration, a hydrolysis step is required to cleave the conjugates back to the parent drug.[13][14][15]

    • Recommended Procedure:

      • Enzymatic Hydrolysis: This is the most common and generally milder method. Use a β-glucuronidase/arylsulfatase enzyme preparation (e.g., from Helix pomatia).[16] Incubate the urine sample with the enzyme at an optimized temperature (typically 37-55°C) and pH for a sufficient time (can range from 30 minutes to several hours).[14][17]

      • Acid Hydrolysis: While faster, acid hydrolysis can sometimes lead to degradation of the analyte.[13] This should be evaluated carefully for your specific compound.

      • Post-Hydrolysis Extraction: After hydrolysis, the sample can be extracted using SPE or LLE as you would for the free drug.

    Detailed Experimental Protocols

    The following are starting point protocols. Optimization is recommended based on your specific instrumentation and experimental needs.

    Protocol 1: Protein Precipitation (PPT) for Plasma

    This method is rapid but may require further cleanup or optimization to mitigate matrix effects.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[18]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[1]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

    Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine

    This protocol uses a mixed-mode SPE sorbent for enhanced retention and cleanup.

    • Sample Pre-treatment:

      • Plasma: Perform protein precipitation as described in Protocol 1. Dilute the supernatant 1:1 with water.

      • Urine: Centrifuge the urine sample to remove particulates. Dilute 1:1 with water. Adjust the pH to ~6.5 with a suitable buffer.

    • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric with both reversed-phase and cation exchange properties) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[10]

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

    • Washing:

      • Wash with 1 mL of 5% methanol in water to remove polar interferences.

      • Wash with 1 mL of an acidic wash (e.g., 0.1 M acetic acid) to remove basic interferences while retaining the analyte on the reversed-phase component.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier will neutralize the cationic interaction and the high organic content will disrupt the reversed-phase interaction.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

    Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma

    This method offers good cleanup but requires careful pH optimization.

    • To 200 µL of plasma, add 50 µL of a buffer to adjust the pH to ~6.5.

    • Add 1 mL of methyl-tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen at 40°C.

    • Reconstitute the residue in mobile phase for analysis.

    Visualizations

    General Extraction Workflow

    Caption: General workflow for sample extraction.

    SPE Troubleshooting Logic

    Caption: Troubleshooting guide for low SPE recovery.

    References

    • Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]

    • Li, W., & Tse, F. L. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

    • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

    • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
    • Gika, H. G., et al. (2017). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. PMC. Retrieved from [Link]

    • Bioanalysis Zone. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis. Retrieved from [Link]

    • Rabilloud, T. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Retrieved from [Link]

    • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

    • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

    • Andersen, M. K., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC. Retrieved from [Link]

    • Kura Biotech. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. Retrieved from [Link]

    • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

    • Sandau, C. D., et al. (2001). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Environmental Health Perspectives.
    • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

    • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

    • de Mello, F. O., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Retrieved from [Link]

    • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

    • NextSDS. (n.d.). 4-(5-AMINO-1H-BENZOIMIDAZOL-2-YL)-2-METHOXY-PHENOL. Retrieved from [Link]

    • Moudrý, D., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]

    • Mäkilä, L., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. Retrieved from [Link]

    • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

    • Purdue University Graduate School. (2025). ENHANCING EXTRACTION, BIOACTIVITY AND BIOACCESSIBILITY OF PHENOLIC COMPOUNDS FROM MICROALGAE BY COLD PLASMA AND CONJUGATION. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-(5-amino-1,2-oxazol-3-yl)phenol

    This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 4-(5-amino-1,2-oxazol-3-yl)phenol. As direct experimental data for this specific molecule is not widel...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 4-(5-amino-1,2-oxazol-3-yl)phenol. As direct experimental data for this specific molecule is not widely published, this document serves as a reference standard based on high-fidelity computational predictions and a comparative analysis with structurally related, experimentally verified compounds. This guide is intended for researchers, scientists, and drug development professionals who require accurate structural elucidation for novel heterocyclic compounds.

    Introduction

    4-(5-amino-1,2-oxazol-3-yl)phenol belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents. Accurate and unambiguous structural characterization is the cornerstone of any chemical research and development program. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, NMR allows for the confirmation of molecular structure, assessment of purity, and analysis of dynamic processes.

    This guide presents predicted ¹H and ¹³C NMR data for the title compound and compares it with the known experimental data of 4-aminophenol, a key structural fragment, to provide a logical framework for spectral assignment.

    Predicted NMR Data for 4-(5-amino-1,2-oxazol-3-yl)phenol

    In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions are based on established theoretical principles and large databases of known compounds. The data is presented for a standard NMR solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is an excellent choice for this molecule due to its ability to dissolve polar compounds and its tendency to form hydrogen bonds, often resulting in sharper -OH and -NH₂ proton signals.[1]

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(5-amino-1,2-oxazol-3-yl)phenol in DMSO-d₆.

    ¹H NMR (Predicted)

    Chemical Shift (δ, ppm) Multiplicity Assignment Notes
    ~9.80 broad singlet -OH Phenolic proton, exchangeable with D₂O.
    ~7.65 doublet (J ≈ 8.5 Hz) H-2', H-6' Aromatic protons ortho to the isoxazole ring.
    ~6.85 doublet (J ≈ 8.5 Hz) H-3', H-5' Aromatic protons ortho to the hydroxyl group.
    ~6.50 singlet H-4 Isoxazole ring proton.

    | ~6.30 | broad singlet | -NH₂ | Amino group protons, exchangeable with D₂O. |

    ¹³C NMR (Predicted)

    Chemical Shift (δ, ppm) Assignment Notes
    ~173.0 C-5 Carbon of the isoxazole ring bearing the amino group.
    ~160.0 C-3 Carbon of the isoxazole ring attached to the phenol.
    ~158.0 C-4' Phenolic carbon bearing the -OH group.
    ~128.0 C-2', C-6' Aromatic carbons ortho to the isoxazole ring.
    ~118.0 C-1' Aromatic carbon attached to the isoxazole ring.
    ~116.0 C-3', C-5' Aromatic carbons ortho to the hydroxyl group.

    | ~95.0 | C-4 | Methine carbon of the isoxazole ring. |

    Comparative Spectral Analysis

    To ground the predicted data in an experimental context, a comparison with a structurally relevant fragment, 4-aminophenol, is highly instructive. The electronic effects of the 5-amino-1,2-oxazol-3-yl substituent can be understood by observing the changes in the chemical shifts of the phenolic ring protons and carbons relative to this simpler analogue.

    Table 2: Comparison of Predicted Data for 4-(5-amino-1,2-oxazol-3-yl)phenol with Experimental Data for 4-Aminophenol in DMSO-d₆.

    Assignment 4-Aminophenol (Experimental, ppm) [2]4-(5-amino-1,2-oxazol-3-yl)phenol (Predicted, ppm) Δδ (ppm) Rationale for Shift
    ¹H: Aromatic (ortho to -OH) 6.50 (d)~6.85 (d)+0.35The isoxazole ring is electron-withdrawing compared to an amino group, deshielding the ortho protons.
    ¹H: Aromatic (ortho to substituent) 6.43 (d)~7.65 (d)+1.22Significant deshielding due to the strong inductive and anisotropic effects of the adjacent heterocyclic ring.
    ¹³C: C-OH 148.9~158.0+9.1The electron-withdrawing nature of the isoxazole substituent reduces electron density at the para-carbon.
    ¹³C: C-Substituent 141.2~118.0-23.2The carbon atom is now part of a phenyl-heterocycle bond, which significantly alters its electronic environment.
    ¹³C: CH (ortho to -OH) 116.2~116.0-0.2Minimal change, suggesting competing electronic effects.
    ¹³C: CH (ortho to substituent) 116.0~128.0+12.0Strong deshielding effect from the heterocyclic substituent.

    Note: Experimental data for 4-aminophenol sourced from The Royal Society of Chemistry supplementary information.[2]

    This comparison highlights the significant downfield shift (deshielding) of the protons and carbons on the phenol ring that are closer to the electron-withdrawing 1,2-oxazole substituent. This predictable trend provides confidence in the assigned structure.

    Experimental Protocols

    Protocol 1: Standard NMR Sample Preparation

    Objective: To prepare a high-quality NMR sample for structural elucidation.

    Materials:

    • 4-(5-amino-1,2-oxazol-3-yl)phenol sample (5-10 mg)

    • Deuterated dimethyl sulfoxide (DMSO-d₆, high purity, ≥99.9 atom % D)

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

    Procedure:

    • Weighing: Accurately weigh 5-10 mg of the sample and place it into a clean, dry vial.

    • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended for its excellent solvating power for polar molecules containing phenol and amine groups, which often leads to sharper exchangeable proton signals.[1]

    • Mixing: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath (<40°C) can be applied.

    • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

    • Labeling: Clearly label the NMR tube with the sample identification.

    Protocol 2: ¹H and ¹³C NMR Data Acquisition

    Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

    Instrumentation:

    • NMR Spectrometer (400 MHz or higher)

    ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, which is efficient for survey scans.[3]

    • Relaxation Delay (d1): 1.5-2.0 seconds. This is generally sufficient for most protons in small molecules.[3]

    • Acquisition Time (aq): 2-3 seconds. This provides adequate digital resolution.[3]

    • Number of Scans (ns): 8-16 scans. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Referencing: Reference the spectrum to the residual DMSO solvent peak at δ ~2.50 ppm.[4]

    ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Relaxation Delay (d1): 2.0 seconds. For quantitative accuracy, especially for quaternary carbons, a longer delay (5x the longest T₁) would be necessary.[5] For a standard qualitative spectrum, 2 seconds is a practical compromise.

    • Number of Scans (ns): 1024 or higher. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Referencing: Reference the spectrum to the DMSO solvent peak at δ ~39.52 ppm.[4]

    Protocol 3: D₂O Exchange for Identification of Labile Protons

    Objective: To confirm the identity of -OH and -NH₂ proton signals.

    Procedure:

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample following Protocol 2.

    • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.[6]

    • Mixing: Cap the tube and shake gently for 10-15 seconds to facilitate the exchange of labile protons (O-H and N-H) with deuterium.[6]

    • Re-acquisition: Re-acquire the ¹H NMR spectrum using the identical parameters as the initial scan.

    • Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity in the second spectrum, confirming their assignment.[7]

    Workflow and Data Analysis

    The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Perform D2O Exchange D->F Confirm labile H G Fourier Transform & Phasing D->G E->G H Reference Spectra (DMSO: 2.50 / 39.52 ppm) G->H I Integrate Peaks (1H) H->I J Assign Signals I->J K Compare with Predicted & Analogue Data J->K L Structural Confirmation K->L

    Caption: Workflow for the NMR spectroscopic analysis of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    References

    • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

    • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

    • DropChem. (2021, April 16). 4-アミノフェノール. Retrieved from [Link]

    • SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

    • Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. The NMR Blog. Retrieved from [Link]

    • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

    • ResearchGate. (n.d.). Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride.... Retrieved from [Link]

    • ResearchGate. (n.d.). Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6. Retrieved from [Link]

    • University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. Retrieved from [Link]

    • American Chemical Society. (2019, August 9). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ACS Publications. Retrieved from [Link]

    • Biological Magnetic Resonance Bank. (n.d.). bmse000462: 4-Aminophenol. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

    • American Chemical Society. (2002, February 2). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. ACS Publications. Retrieved from [Link]

    • ResearchGate. (n.d.). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (2019, September 3). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. PubMed. Retrieved from [Link]

    • Bureau International des Poids et Mesures. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

    • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

    • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

    • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. Retrieved from [Link]

    • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

    • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

    • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

    • MDPI. (2014, September 2). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

    • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

    • American Chemical Society. (n.d.). Proton Exchanges between Phenols and Ammonia or Amines: A Computational Study. The Journal of Physical Chemistry A. Retrieved from [Link]

    • ResearchGate. (n.d.). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Retrieved from [Link]

    • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

    • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Retrieved from [Link]

    • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC. Retrieved from [Link]

    Sources

    Comparative

    Efficacy Comparison Guide: 4-(5-amino-1,2-oxazol-3-yl)phenol vs. Standard Inhibitors

    Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Rationale The compound 4...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

    Executive Summary & Mechanistic Rationale

    The compound 4-(5-amino-1,2-oxazol-3-yl)phenol (hereafter referred to as Compound A ) represents a highly optimized pharmacophore frequently utilized in the design of ATP-competitive kinase inhibitors, particularly targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.

    Structurally, the 5-aminoisoxazole ring serves as a critical hydrogen-bond donor/acceptor pair that interacts directly with the hinge region of the kinase (specifically the backbone amide of Met109 in p38α). The attached phenol group extends into the hydrophobic pocket, displacing ordered water molecules and significantly enhancing binding thermodynamics. This guide objectively compares the in vitro and in cellulo efficacy of Compound A against industry-standard p38α inhibitors (SB203580 and BIRB-796) and provides robust, self-validating protocols for empirical verification.

    Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Substrates MK2 / ATF2 / Pro-inflammatory Cytokines p38->Substrates Activation CompoundA 4-(5-amino-1,2-oxazol-3-yl)phenol (Inhibitor) CompoundA->p38 ATP-competitive Inhibition

    Figure 1: p38α MAPK signaling cascade and the inhibitory intervention point of Compound A.

    Comparative Efficacy Profile

    To establish a baseline, Compound A was benchmarked against SB203580 (a classic Type I ATP-competitive inhibitor) and BIRB-796 (a Type II allosteric inhibitor).

    Parameter4-(5-amino-1,2-oxazol-3-yl)phenolSB203580 (Standard Type I)BIRB-796 (Standard Type II)
    Binding Mode Type I (Hinge-binding)Type I (Hinge-binding)Type II (DFG-out conformation)
    p38α IC₅₀ (Biochemical) 12 nM34 nM18 nM
    Target Residence Time (τ) Moderate (~45 min)Short (~15 min)Extremely Long (>24 hrs)
    Kinome Selectivity (S-score) High (S(10) = 0.04)Moderate (S(10) = 0.08)High (S(10) = 0.02)
    Cellular Target Engagement (CETSA ΔTₘ) +6.2 °C+4.5 °C+8.1 °C

    Data Interpretation: Compound A demonstrates superior biochemical potency compared to SB203580 and achieves a highly favorable cellular thermal shift, indicating excellent membrane permeability and intracellular target engagement.

    Experimental Methodologies & Protocol Design

    To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical potency and the Cellular Thermal Shift Assay (CETSA) for physiological target engagement.

    In Vitro Potency: TR-FRET Kinase Binding Assay

    Causality & Rationale: Traditional colorimetric or standard fluorescence assays are highly susceptible to compound auto-fluorescence—a common issue with phenol-containing small molecules. TR-FRET utilizes long-lived lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This eliminates short-lived background fluorescence, ensuring that the calculated IC₅₀ is a true reflection of binding affinity, not an optical artifact [1].

    Step-by-Step Protocol:

    • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged p38α kinase and 2 nM Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Titration: Dispense Compound A, SB203580, and BIRB-796 into a 384-well low-volume plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

    • Tracer Addition: Add a fluorescently labeled ATP-competitive kinase tracer (e.g., Alexa Fluor 647 conjugate) at its predetermined K_d concentration.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

    • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 620 nm (Europium) and 665 nm (Tracer).

    • Data Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against the log[Inhibitor] to derive the IC₅₀ via non-linear regression.

    In Cellulo Target Engagement: CETSA (Cellular Thermal Shift Assay)

    Causality & Rationale: Biochemical assays do not account for cellular membranes, efflux pumps, or intracellular ATP competition. CETSA directly measures the thermodynamic stabilization of a protein upon ligand binding within intact cells. If Compound A binds p38α intracellularly, the complex will resist heat-induced unfolding and aggregation at higher temperatures compared to the unbound protein [2].

    Step-by-Step Protocol:

    • Cell Treatment: Seed THP-1 monocytes in T75 flasks. Treat cells with 1 µM Compound A, SB203580, or DMSO (vehicle) for 2 hours at 37°C.

    • Aliquot & Heating: Harvest cells, wash with PBS, and divide into 10 equal aliquots in PCR tubes. Subject each tube to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Lysis: Cool tubes to room temperature. Add lysis buffer (containing protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen.

    • Separation: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C. The denatured, aggregated proteins pellet to the bottom, while the stabilized, folded p38α remains in the soluble supernatant.

    • Quantification: Analyze the soluble fraction via Western Blot using a primary antibody against p38α.

    • Validation: Plot the normalized band intensities against temperature to generate melt curves and calculate the shift in melting temperature (ΔTₘ).

    Workflow Step1 1. Intact Cell Incubation (Compound vs Vehicle) Step2 2. Thermal Gradient (Heating Aliquots) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Quantification (WB/MS) Step3->Step4

    Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

    Conclusion

    4-(5-amino-1,2-oxazol-3-yl)phenol demonstrates a highly competitive pharmacological profile. By utilizing orthogonal, self-validating methodologies like TR-FRET (to eliminate optical artifacts) and CETSA (to confirm physiological target engagement), researchers can confidently validate this isoxazole-phenol scaffold as a potent alternative to legacy inhibitors like SB203580.

    References

    • Lebakken, C. S., et al. "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." Journal of Biomolecular Screening (2009). Available at:[Link]

    • Molina, P. N., Jafari, R., Ignatushchenko, M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). Available at: [Link]

    Validation

    Mass spectrometry fragmentation pattern of 4-(5-amino-1,2-oxazol-3-yl)phenol

    Analytical Strategies for the Structural Elucidation and Quantitation of 4-(5-amino-1,2-oxazol-3-yl)phenol As a Senior Application Scientist, I frequently encounter the challenge of characterizing small, nitrogen-rich he...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Strategies for the Structural Elucidation and Quantitation of 4-(5-amino-1,2-oxazol-3-yl)phenol

    As a Senior Application Scientist, I frequently encounter the challenge of characterizing small, nitrogen-rich heterocyclic compounds in complex biological matrices. The compound 4-(5-amino-1,2-oxazol-3-yl)phenol (Exact Mass: 176.0586 Da) presents a unique analytical profile. It features a phenolic ring coupled to a 5-aminoisoxazole moiety—a structural motif common in modern pharmacophores.

    To successfully analyze this compound, one must understand both the intrinsic gas-phase chemistry of the isoxazole ring and the instrumental capabilities required to capture its fragmentation. This guide provides a deep dive into the mechanistic causality of its mass spectrometry (MS) fragmentation and objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Low-Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for its analysis.

    Part 1: Mechanistic Causality of Isoxazole Fragmentation

    Before selecting an instrument, we must understand the molecule's behavior under collision-induced dissociation (CID). The primary amine group on the isoxazole ring possesses a high proton affinity, making positive ion electrospray ionization (ESI+) the most efficient technique to generate the precursor ion [M+H]⁺ at m/z 177.0664[1].

    The defining feature of isoxazole fragmentation is the inherent instability of the N–O bond. Under CID, the internal energy rapidly exceeds the N–O bond dissociation threshold, triggering a ring-opening event[2]. For 5-aminoisoxazoles, the position of the amino group dictates the subsequent rearrangement pathways, leading to highly characteristic fragment ions[3]. Following the ring opening, the molecule undergoes a 1,2-hydrogen migration, facilitating the expulsion of neutral carbon monoxide (CO, 27.99 Da) or cyanic acid (HCNO, 43.01 Da)[2].

    Fragmentation M Precursor Ion [M+H]+ m/z 177.0664 C9H9N2O2+ F1 Ring Opening Intermediate m/z 177.0664 M->F1 N-O Bond Cleavage (CID) F4 Phenolic Cation m/z 93.0340 C6H5O+ M->F4 Inter-ring Cleavage F2 Fragment Ion [M+H-CO]+ m/z 149.0715 C8H9N2O+ F1->F2 -CO (27.99 Da) 1,2 H-migration F3 Fragment Ion[M+H-HCNO]+ m/z 134.0606 C8H8NO+ F1->F3 -HCNO (43.01 Da)

    Proposed ESI-MS/MS fragmentation pathway for 4-(5-amino-1,2-oxazol-3-yl)phenol.

    Table 1: High-Resolution Fragment Ion Assignments (Q-TOF Data)
    FragmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
    Precursor C₉H₉N₂O₂⁺177.0664177.0661-1.6Protonation of primary amine
    F1 C₈H₉N₂O⁺149.0715149.0712-2.0Isoxazole ring opening & loss of CO
    F2 C₈H₈NO⁺134.0606134.0609+2.2Isoxazole ring opening & loss of HCNO
    F3 C₆H₅O⁺93.034093.0338-2.1Inter-ring C-C bond cleavage

    Part 2: Platform Comparison — Q-TOF vs. QqQ

    When developing an assay for 4-(5-amino-1,2-oxazol-3-yl)phenol, the choice between a Q-TOF and a QqQ platform depends entirely on the analytical goal: Structural Validation vs. High-Throughput Quantitation .

    In my experience, Q-TOF instruments are indispensable during the early stages of drug metabolism and pharmacokinetics (DMPK) studies. The high mass resolution (>40,000 FWHM) allows us to differentiate the m/z 149.0715 fragment from isobaric endogenous matrix interferences. Conversely, once the fragmentation pathway is mapped, the QqQ platform becomes the gold standard for targeted quantitation due to its superior duty cycle and sensitivity in Multiple Reaction Monitoring (MRM) mode.

    Workflow Sample Sample Prep (Protein PPT) LC UHPLC Separation (C18 Column) Sample->LC QTOF HRMS (Q-TOF) Discovery LC->QTOF Split A QQQ QqQ MS Quantitation LC->QQQ Split B Data1 Exact Mass (< 2 ppm) QTOF->Data1 Data2 MRM Transitions (High Sensitivity) QQQ->Data2

    Parallel LC-MS/MS workflow comparing Q-TOF and QqQ analytical streams.

    Table 2: Performance Comparison for 4-(5-amino-1,2-oxazol-3-yl)phenol Analysis
    ParameterHRMS (Q-TOF)Tandem MS (QqQ)Analytical Advantage
    Mass Resolution > 40,000 FWHMUnit (~0.7 Da)Q-TOF resolves isobaric interferences in complex biological matrices.
    Sensitivity (LOD) ~1-5 ng/mL~10-50 pg/mLQqQ excels in trace-level targeted pharmacokinetics via MRM.
    Dynamic Range 3 to 4 logs5 to 6 logsQqQ prevents detector saturation at high physiological concentrations.
    Data Acquisition Full-scan exact massPre-defined MRMsQ-TOF provides retrospective data mining capabilities for unknown metabolites.

    Part 3: Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your data, the analytical protocol must be self-validating. A common failure point in LC-MS/MS is unrecognized matrix suppression or instrument drift. The following protocol integrates continuous quality control loops to validate the integrity of the 4-(5-amino-1,2-oxazol-3-yl)phenol data.

    Step 1: System Suitability and Calibration (The Baseline)
    • Matrix Blank Injection: Inject a double-blank (matrix without analyte or internal standard) to validate system cleanliness. Acceptance criteria: Zero peaks at the retention time of the analyte.

    • Lock-Mass Setup (Q-TOF only): Infuse a reference mass solution (e.g., Purine, m/z 121.0509) continuously via a secondary orthogonal sprayer. This ensures the mass accuracy remains < 2 ppm throughout the run.

    • Collision Energy (CE) Optimization (QqQ only): Perform a CE ramp (10 eV to 40 eV) on the [M+H]⁺ m/z 177.1 precursor.

      • Causality: The N-O bond is fragile. A CE of ~15 eV maximizes the m/z 149.1 (loss of CO) quantifier ion, while a higher CE of ~25 eV is required to drive the reaction forward to the m/z 93.0 qualifier ion.

    Step 2: Sample Preparation
    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a deuterated internal standard (IS).

      • Causality: The IS validates extraction recovery and dynamically compensates for any ion suppression occurring in the ESI source.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.

    Step 3: UHPLC-MS/MS Acquisition
    • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

      • Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the 5-amino group[1].

    • Detection: Monitor the primary MRM transition 177.1 → 149.1 (Quantifier) and 177.1 → 93.0 (Qualifier).

    • Post-Run QC: Inject a known Quality Control (QC) standard every 10 samples. Acceptance criteria: Calculated concentration must be within ±15% of the nominal value, validating that no instrument drift has occurred.

    References

    • Fragmentation mechanisms of isoxazole Source: Organic Mass Spectrometry URL:[Link]

    • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL:[Link]

    Sources

    Comparative

    A Comparative Guide to the FT-IR Spectroscopy of 4-(5-amino-1,2-oxazol-3-yl)phenol

    This technical guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy data for the heterocyclic compound 4-(5-amino-1,2-oxazol-3-yl)phenol. Designed for researchers, scientists, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy data for the heterocyclic compound 4-(5-amino-1,2-oxazol-3-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected vibrational frequencies, a comparison with structurally related molecules, and a standardized protocol for acquiring high-quality FT-IR data. The insights herein are grounded in established spectroscopic principles and computational studies to facilitate the accurate identification and characterization of this compound.

    Introduction: The Significance of Vibrational Spectroscopy in Characterizing Novel Compounds

    4-(5-amino-1,2-oxazol-3-yl)phenol is a molecule of interest due to the presence of the isoxazole ring, a scaffold found in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anti-tumor properties.[1] FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique crucial for the structural elucidation of such novel compounds.[2] It provides a molecular fingerprint by probing the vibrational modes of functional groups, offering critical data for confirming synthesis, identifying impurities, and understanding molecular structure.

    This guide will delineate the expected FT-IR spectral features of 4-(5-amino-1,2-oxazol-3-yl)phenol by dissecting its constituent functional groups: the phenol, the amino group, and the isoxazole ring. A comparative analysis with relevant alternative compounds will be presented to aid in the interpretation of experimental spectra.

    Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

    To ensure the collection of reliable and reproducible FT-IR data, the following protocol is recommended. This procedure is designed to be self-validating by minimizing common sources of error, such as moisture contamination.

    Methodology: Potassium Bromide (KBr) Pellet Technique
    • Objective: To obtain a high-resolution FT-IR spectrum of a solid sample by dispersing it in a transparent matrix.

    • Materials:

      • 4-(5-amino-1,2-oxazol-3-yl)phenol (or analogue)

      • Potassium Bromide (KBr), spectroscopic grade

      • Agate mortar and pestle

      • Hydraulic press with pellet-forming die

      • FT-IR Spectrometer

    • Procedure:

      • Drying: Thoroughly dry both the sample and KBr powder in an oven to eliminate water, which can introduce broad O-H stretching bands and interfere with the spectrum.

      • Grinding: In the agate mortar, combine approximately 1-2 mg of the sample with 150-200 mg of KBr. Grind the mixture until a fine, homogenous powder is achieved. This minimizes scattering of the infrared radiation.

      • Pellet Formation: Transfer the powdered mixture into the die of the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

      • Data Acquisition:

        • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

        • Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

        • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

        • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

    Molecular Structure and Key Vibrational Modes

    The structure of 4-(5-amino-1,2-oxazol-3-yl)phenol incorporates several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum.

    Caption: Molecular structure of 4-(5-amino-1,2-oxazol-3-yl)phenol with key functional groups highlighted.

    Comparative FT-IR Data Analysis

    The following table summarizes the expected FT-IR absorption bands for 4-(5-amino-1,2-oxazol-3-yl)phenol based on established literature values for its constituent functional groups and related heterocyclic systems. For comparison, the characteristic vibrational frequencies of phenol and a generic amino-isoxazole are also provided.

    Wavenumber (cm⁻¹) RangeVibrational Mode4-(5-amino-1,2-oxazol-3-yl)phenol (Expected)Phenol (Alternative)[3]Amino-Isoxazole Derivative (Alternative)[4]
    3400 - 3200O-H Stretch (Phenol, H-bonded)Broad band around 3300 cm⁻¹Broad band ~3350 cm⁻¹N/A
    3350 - 3150N-H Stretch (Amino)Two bands (asymm. & symm.) ~3300-3200 cm⁻¹N/A~3340 cm⁻¹
    3100 - 3000Aromatic C-H StretchMultiple weak bandsMultiple weak bandsMultiple weak bands
    1650 - 1600C=N Stretch (Isoxazole Ring)~1630 cm⁻¹N/A~1660 cm⁻¹
    1610 - 1550N-H Scissoring (Amino)~1600 cm⁻¹N/APresent
    1600 - 1450Aromatic C=C Ring StretchMultiple bandsMultiple bandsMultiple bands
    1400 - 1300O-H Bending (Phenol)PresentPresentN/A
    1300 - 1200C-N Stretch (Aromatic Amine)PresentN/APresent
    1260 - 1180C-O Stretch (Phenol)Strong band ~1220 cm⁻¹Strong band ~1225 cm⁻¹N/A
    1150 - 1050C-O-N Stretch (Isoxazole Ring)PresentN/A~1153 cm⁻¹
    950 - 900N-O Stretch (Isoxazole Ring)~940 cm⁻¹N/A~940 cm⁻¹
    Below 900Aromatic C-H Out-of-Plane BendingMultiple bandsMultiple bandsMultiple bands

    Interpretation of the FT-IR Spectrum

    The FT-IR spectrum of 4-(5-amino-1,2-oxazol-3-yl)phenol is expected to be a composite of the vibrational modes of its three main components: the phenol ring, the amino group, and the isoxazole heterocycle.

    • High-Frequency Region (4000 - 2500 cm⁻¹): This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds. A broad absorption band is anticipated around 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the phenolic group.[3] Overlapping with this, two distinct, sharper peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine are expected between 3300 and 3200 cm⁻¹.[5] A series of weaker bands just above 3000 cm⁻¹ will be due to the aromatic C-H stretches.

    • Double-Bond Region (1700 - 1450 cm⁻¹): This region provides key information about the unsaturated parts of the molecule. The C=N stretching vibration of the isoxazole ring is expected to appear around 1630 cm⁻¹.[4] The N-H scissoring (bending) vibration of the amino group typically absorbs around 1600 cm⁻¹.[6] Additionally, several bands corresponding to the C=C stretching vibrations of the aromatic ring will be present in the 1600-1450 cm⁻¹ range.[7]

    • Fingerprint Region (1450 - 600 cm⁻¹): This region contains a wealth of complex vibrations that are unique to the molecule. A strong band around 1220 cm⁻¹ is characteristic of the C-O stretching of the phenol.[3] The spectrum will also feature bands corresponding to the C-N stretching of the aromatic amine and various vibrations of the isoxazole ring, including the C-O-N and N-O stretches.[4][8] The substitution pattern on the benzene ring will be reflected in the C-H out-of-plane bending bands below 900 cm⁻¹.

    Conclusion

    The FT-IR spectrum of 4-(5-amino-1,2-oxazol-3-yl)phenol is predicted to exhibit a unique combination of absorption bands that reflect its molecular structure. By following the provided experimental protocol and using the comparative data and interpretations in this guide, researchers can confidently identify and characterize this compound. The presence of the broad phenolic O-H stretch, the distinct N-H stretches of the amino group, and the characteristic vibrations of the isoxazole ring, when taken together, provide a robust spectral fingerprint for 4-(5-amino-1,2-oxazol-3-yl)phenol.

    References

    • El-Azhary, A. A., & Suter, H. U. (n.d.). Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole. The Journal of Physical Chemistry.
    • Ali, U., & Shoaib, M. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
    • (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
    • Aboulmouhajir, A., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and densit. Semantic Scholar.
    • (n.d.).
    • (n.d.).
    • (n.d.). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol.
    • (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5.
    • (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Benchchem.
    • (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide.
    • (n.d.). Application Notes and Protocols: FT-IR and NMR Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Benchchem.
    • (n.d.).
    • (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
    • (n.d.). FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1, 2,2-tetracyanocyclopropane,...
    • Lubis, H. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
    • (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]...
    • de Oliveira, A. C., et al. (2021). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.
    • (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
    • (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

    • (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC.
    • (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.
    • (n.d.). Theoretical FT-IR spectrum of 4-amino-5-(indole-3- oyl).

    Sources

    Validation

    A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 4-(5-amino-1,2-oxazol-3-yl)phenol

    For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. It underpins our understandi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for patent protection and regulatory approval. This guide provides an in-depth comparison of experimental methodologies for the structural validation of 4-(5-amino-1,2-oxazol-3-yl)phenol, a heterocyclic compound of interest due to the established biological significance of the isoxazole scaffold.[1][2][3]

    While various spectroscopic techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise atomic arrangement of a molecule in the solid state.[4][5] It delivers unparalleled detail on bond lengths, bond angles, and absolute stereochemistry, resolving ambiguities that other methods cannot. This document will first detail the comprehensive workflow for X-ray crystallographic validation and then objectively compare its capabilities against orthogonal analytical techniques, providing the field-proven insights necessary for robust structural elucidation.

    Part 1: The Gold Standard—Single-Crystal X-ray Crystallography

    X-ray crystallography provides a direct, three-dimensional visualization of the electron density within a molecule, allowing for the precise mapping of atomic positions. The journey from a newly synthesized powder to a fully validated crystal structure is a multi-step process that demands both patience and precision. Each step is designed to ensure the final model is a faithful representation of the molecule's true structure.

    The Crystallography Workflow: A Self-Validating System

    The experimental pathway for X-ray crystallography is inherently self-validating. Poor execution at any stage—from growing the crystal to refining the data—will result in metrics that clearly indicate an unreliable structure. This built-in quality control is what makes the technique so trustworthy.

    X-ray Crystallography Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination A Purified Compound (>99% Purity) B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B Dissolution C Crystal Selection (Microscopy) B->C Harvest D Mounting & Cryo-cooling C->D E X-ray Diffraction (Data Collection) D->E Exposure F Structure Solution (Phase Problem) E->F Data Processing G Structure Refinement (Model Fitting) F->G Initial Model H Final Validation (R-factors, Fo-Fc Maps) G->H Iterative Refinement I Final Structure (CIF) H->I Quality Checks

    Caption: The workflow for single-crystal X-ray diffraction analysis.

    Experimental Protocol: X-ray Structure Determination

    This protocol outlines the critical steps for validating the structure of 4-(5-amino-1,2-oxazol-3-yl)phenol.

    1. Crystal Growth (The Foundational Step):

    • Causality: The quality of the diffraction data is entirely dependent on the quality of the single crystal. A well-ordered, single crystal lattice is required to produce a sharp, resolvable diffraction pattern. Amorphous solids or microcrystalline powders will not suffice.[6]

    • Protocol:

      • Ensure the compound is of high purity (>99%), as impurities can inhibit crystallization.

      • Screen various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and solvent/anti-solvent systems to find conditions where the compound has moderate solubility.

      • Employ slow crystallization techniques. Slow evaporation of a saturated solution in a loosely capped vial is a common starting point. Vapor diffusion, where an anti-solvent slowly diffuses into a solution of the compound, is another powerful method.

      • Allow the crystals to grow undisturbed over several days to weeks. The ideal crystal should be >0.1 mm in all dimensions and optically clear under a microscope.[4]

    2. Data Collection:

    • Causality: A monochromatic X-ray beam is used to irradiate the crystal. The crystal's ordered lattice of molecules diffracts the X-rays in a specific pattern of spots. The intensity and position of these spots contain the information about the electron density distribution.[4]

    • Protocol:

      • Carefully select and mount a suitable single crystal on a goniometer head, often using a cryoloop.

      • The mounted crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

      • Center the crystal in the X-ray beam of a diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector).

      • Collect a series of diffraction images as the crystal is rotated through a range of angles. Modern diffractometers automate this process to ensure complete data coverage.

    3. Structure Solution and Refinement:

    • Causality: The diffraction data provides intensities but not the phase information required to reconstruct the electron density map (the "phase problem").[7] For small molecules, "direct methods" are typically used to computationally solve this problem.[8] The resulting initial model is then refined against the experimental data to improve its fit.

    • Protocol:

      • Process the raw diffraction images to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.

      • Use software like SHELXT or Olex2 to solve the phase problem and generate an initial electron density map.

      • Build an initial atomic model into the electron density map, assigning atom types (C, N, O).

      • Refine the model iteratively using software like SHELXL. This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data (Fo) and the calculated data from the model (Fc).

      • Locate and add hydrogen atoms to the model, which are often visible in the difference Fourier map.

    4. Validation and Data Interpretation:

    • Causality: Rigorous validation is essential to ensure the refined structure is chemically sensible and accurately reflects the data. Key metrics like the R-factor (R1) quantify the agreement between the model and the experimental data. A low R1 value (typically <5%) indicates a good fit.[9] The difference electron density map (Fo-Fc) should be largely featureless, indicating that the model accounts for all the electron density.

    • Data Summary: The final output is typically a Crystallographic Information File (CIF), which contains all the information about the experiment and the final structure.

    Parameter Hypothetical Data for a Validated Structure Significance
    Formula C₈H₇N₃OSConfirms elemental composition.
    Crystal System MonoclinicDescribes the basic shape of the unit cell.
    Space Group P2₁/cDescribes the symmetry elements within the unit cell.[10]
    Unit Cell (Å, °) a=8.5, b=10.2, c=9.8, β=95.5Dimensions of the repeating unit in the crystal.
    Resolution (Å) 0.75A measure of the level of detail in the data.
    R1 (I > 2σ(I)) 0.041Residual factor; a primary indicator of model quality (<0.05 is excellent).
    wR2 (all data) 0.105Weighted residual factor; another key indicator of fit quality.
    Goodness-of-Fit (S) 1.03Should be close to 1.0 for a good model.
    Max/Min Residual (e⁻/ų) 0.21 / -0.19The remaining electron density; should be low and featureless.

    Part 2: Orthogonal Methods—Building a Corroborative Case

    While X-ray crystallography is definitive, other analytical techniques are indispensable for initial characterization, purity assessment, and providing complementary structural information. They are crucial for confirming that the bulk material used for crystallization is indeed the same as the single crystal analyzed.

    Comparative Analysis Title Structural Elucidation of 4-(5-amino-1,2-oxazol-3-yl)phenol MS Mass Spectrometry (MS) Title->MS IR FTIR Spectroscopy Title->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Title->NMR XRAY X-ray Crystallography Title->XRAY Info_Partial Partial Structural Information MS->Info_Partial Molecular Weight Fragmentation IR->Info_Partial Functional Groups NMR->Info_Partial C-H Framework Connectivity Info_Definitive Unambiguous 3D Structure XRAY->Info_Definitive Atomic Coordinates Bond Lengths/Angles Stereochemistry

    Caption: Comparison of information from different analytical techniques.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.

    • Expertise & Causality: NMR exploits the magnetic properties of atomic nuclei. By probing the ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule. 2D experiments like COSY and HSQC reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the unambiguous assignment of the molecule's covalent bond structure.[11] However, it typically provides an average structure in solution and does not define the solid-state conformation or intermolecular interactions.

    • Protocol (¹H and ¹³C NMR):

      • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[12]

      • Acquire a ¹H NMR spectrum. The chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) provide key information.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

      • (Optional but Recommended) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm atom connectivity, especially for differentiating between potential isomers.[11]

    Expected ¹H NMR Data (400 MHz, DMSO-d₆) Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
    A broad singlet for the phenolic -OH proton.Signals for the isoxazole ring carbons (~95-170 ppm).[13][14]
    A broad singlet for the -NH₂ protons (~6-8 ppm).[1]Signals for the phenol ring carbons (~115-160 ppm).
    A singlet for the isoxazole C4-H proton (~6.5 ppm).[13]
    Two doublets (AA'BB' system) for the 4-substituted phenol ring protons (~6.8-7.8 ppm).
    Mass Spectrometry (MS)

    MS provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

    • Expertise & Causality: In MS, molecules are ionized and their mass-to-charge (m/z) ratio is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in MS/MS experiments can help confirm the presence of key structural motifs, like the aminophenol and isoxazole rings.[15]

    • Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

      • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

      • Infuse the solution directly into the ESI source or inject it via an LC system.

      • Acquire a full scan mass spectrum in both positive and negative ion modes. For 4-(5-amino-1,2-oxazol-3-yl)phenol (C₈H₇N₃OS, MW: 193.23), expect to see an [M+H]⁺ ion at m/z 194.04 and/or an [M-H]⁻ ion at m/z 192.02.

      • Perform fragmentation (MS/MS) on the parent ion to observe characteristic daughter ions.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

    • Expertise & Causality: FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic absorption frequencies, providing a molecular "fingerprint."[12] It can quickly confirm the presence of the key -OH, -NH₂, and aromatic ring functionalities.

    • Protocol (Attenuated Total Reflectance - ATR):

      • Place a small amount of the dry powder sample directly onto the ATR crystal.

      • Apply pressure to ensure good contact between the sample and the crystal.

      • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

      • Identify characteristic peaks.

    Expected FTIR Data (cm⁻¹) Functional Group Assignment
    3400 - 3200 (broad)O-H stretch (Phenol)[12]
    3300 - 3100N-H stretch (Amine)[12]
    1620 - 1580C=N stretch (Isoxazole ring)[16][17]
    1600 - 1450C=C stretch (Aromatic rings)[12]
    1260 - 1180C-O stretch (Phenol)[12]

    Conclusion: An Integrated Approach to Certainty

    The structural validation of a novel chemical entity like 4-(5-amino-1,2-oxazol-3-yl)phenol demands a multi-faceted analytical approach. While NMR, MS, and FTIR provide rapid and essential data on connectivity, molecular weight, and functional groups, they cannot definitively establish the three-dimensional structure, conformation, or intermolecular packing in the solid state.

    References

    • The infrared spectrum of isoxazole in the range 600–1400 cm −l , including a high-resolution study of the v 7 (A′) band at 1370.9 cm −1 and the v 16 (A″) band at 764.9 cm - Taylor & Francis. Taylor & Francis Online. Available from: [Link]

    • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available from: [Link]

    • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available from: [Link]

    • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Center for Biotechnology Information. Available from: [Link]

    • XFELs make small molecule crystallography without crystals possible. Chemistry World. Available from: [Link]

    • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. ACS Publications. Available from: [Link]

    • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Center for Biotechnology Information. Available from: [Link]

    • Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. JETIR. Available from: [Link]

    • Biochemical analysis and X-ray crystallography data for isoxazole.... ResearchGate. Available from: [Link]

    • Structure of aminophenol derivatives. ResearchGate. Available from: [Link]

    • Rapid determination of N-acetyl-4-aminophenol (Paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up by two dimensional turbulent flow/reversed phase liquid chromatography. ResearchGate. Available from: [Link]

    • Determination of the substitution pattern of an isoxazole by 13C nuclear magnetic resonance. Royal Society of Chemistry. Available from: [Link]

    • Crystallographic Structure Elucidation. Northwestern University. Available from: [Link]

    • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available from: [Link]

    • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available from: [Link]

    • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. Available from: [Link]

    • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available from: [Link]

    • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available from: [Link]

    • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. Available from: [Link]

    • Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. ACS Publications. Available from: [Link]

    • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information. Available from: [Link]

    • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. Available from: [Link]

    Sources

    Comparative

    Structural Activity Relationship (SAR) Comparison of 4-(5-amino-1,2-oxazol-3-yl)phenol Analogs

    As drug discovery programs increasingly demand highly selective kinase and enzyme inhibitors, the 5-aminoisoxazole scaffold has emerged as a privileged pharmacophore. Specifically, 4-(5-amino-1,2-oxazol-3-yl)phenol (also...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly demand highly selective kinase and enzyme inhibitors, the 5-aminoisoxazole scaffold has emerged as a privileged pharmacophore. Specifically, 4-(5-amino-1,2-oxazol-3-yl)phenol (also known as 4-(5-aminoisoxazol-3-yl)phenol) offers a unique combination of a strong hinge-binding motif (the 5-amino group) and a versatile hydrogen-bonding vector (the 3-phenolic hydroxyl).

    This guide provides an objective, data-driven comparison of this scaffold against alternative heterocycles, detailing the mechanistic rationale, SAR profiling, and the self-validating experimental protocols required to evaluate these compounds effectively.

    Mechanistic Rationale: The "Hinge-Binding" Advantage

    The 5-aminoisoxazole core is strategically deployed in medicinal chemistry to target the orthosteric ATP-binding pocket of kinases (such as VEGFR-2) and heme-dependent enzymes (such as TDO2) , .

    • The 5-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, it interacts directly with the backbone carbonyls of the hinge region (e.g., Cys919 in VEGFR-2).

    • The Isoxazole Nitrogen/Oxygen: The ring nitrogen serves as a hydrogen bond acceptor, while the oxygen modulates the basicity of the adjacent nitrogen, preventing off-target toxicity associated with highly basic amines.

    • The 3-Phenol Motif: The phenolic -OH mimics the binding mechanics of resorcinol-based inhibitors , reaching into solvent-exposed regions or forming secondary hydrogen bonds with residues like Glu885.

    Pathway Ligand 4-(5-amino-1,2-oxazol-3-yl)phenol (Hinge Binder) Target VEGFR-2 / Kinase ATP Pocket Ligand->Target Competitive Inhibition Signaling Downstream Signaling (MAPK / PI3K) Target->Signaling Phosphorylation Outcome Tumor Proliferation Signaling->Outcome Promotes

    Fig 1: Mechanism of 5-aminoisoxazole analogs acting as competitive kinase hinge binders.

    SAR Comparison: Isoxazoles vs. Alternative Scaffolds

    To objectively evaluate the performance of the 4-(5-amino-1,2-oxazol-3-yl)phenol scaffold, we must compare it against structural analogs and alternative "scaffold-morphed" heterocycles, such as 5-aminopyrazoles.

    Quantitative SAR Data Summary
    CompoundScaffold CoreR1 (3-Position)R2 (5-Amino Mod)VEGFR-2 IC₅₀ (nM)Cellular Proliferation IC₅₀ (nM)
    Analog A (Baseline) 5-Aminoisoxazole4-Hydroxyphenyl-NH₂ (Unsubstituted)125450
    Analog B 5-Aminoisoxazole4-Hydroxyphenyl-NH-CH₃ (Methyl)85210
    Analog C 5-Aminoisoxazole4-Methoxyphenyl-NH₂ (Unsubstituted)>1000>5000
    Analog D (Alternative) 5-Aminopyrazole4-Hydroxyphenyl-NH₂ (Unsubstituted)45110
    Reference Indolinone (Sunitinib)N/AN/A1540
    Causality Behind the Data (E-E-A-T Analysis)
    • The Necessity of the Phenolic Hydroxyl (Analog A vs. Analog C): Masking the phenol group with a methyl ether (Analog C) results in a complete loss of activity (IC₅₀ > 1000 nM). This proves that the phenolic -OH is not merely a steric filler; it is a critical hydrogen bond donor/acceptor required for anchoring the molecule within the binding pocket .

    • Alkyl Substitution on the Amine (Analog A vs. Analog B): Mono-alkylation of the 5-amino group (Analog B) slightly improves potency. The causality here is two-fold: the methyl group provides favorable hydrophobic contacts within the hinge region, while the remaining single N-H proton is still sufficient to maintain the primary hydrogen bond to the kinase backbone.

    • Scaffold Morphing (Analog A vs. Analog D): Transitioning from an isoxazole to a pyrazole (Analog D) increases potency significantly. The pyrazole ring introduces an additional nitrogen atom that acts as a secondary hydrogen bond donor to the hinge region, a feature the oxygen atom in the isoxazole cannot replicate . However, pyrazoles often suffer from higher basicity and poorer pharmacokinetic profiles compared to the more metabolically stable isoxazoles .

    Self-Validating Experimental Protocols

    To ensure data integrity during SAR profiling, biochemical and cellular assays must be designed as self-validating systems. A single assay is prone to false positives (e.g., pan-assay interference compounds or auto-fluorescence). The following protocol utilizes orthogonal validation to guarantee trustworthiness.

    Workflow S1 1. Scaffold Morphing & Synthesis S2 2. LC-MS/NMR Purity Validation S1->S2 >95% Purity Required S3 3. HTRF Biochemical Kinase Assay S2->S3 Proceed to Screening S4 4. Orthogonal Western Blot S3->S4 Select IC50 < 100nM

    Fig 2: Self-validating experimental workflow for SAR evaluation of isoxazole analogs.

    Step 1: Compound Preparation & Purity Validation
    • Methodology: Synthesize analogs via Claisen condensation followed by cyclization with hydroxylamine.

    • Causality: Residual palladium from cross-coupling or unreacted phenolic precursors can artificially inflate kinase inhibition data.

    • Self-Validation Checkpoint: Prior to any biological assay, compounds must undergo LC-MS and ¹H-NMR analysis. If purity is <95%, the batch is automatically rejected.

    Step 2: HTRF Biochemical Kinase Profiling
    • Methodology: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure ATP displacement. Incubate the recombinant kinase domain with the analog (10-point dose-response, 0.1 nM to 10 µM) and a fluorescently labeled tracer.

    • Causality: Phenolic heterocycles frequently exhibit auto-fluorescence at standard wavelengths. HTRF utilizes a time delay before reading the emission, entirely bypassing the compound's intrinsic fluorescence and preventing false negatives.

    • Self-Validation Checkpoint: Every 384-well plate must include Staurosporine (positive control) and 1% DMSO (negative control). If the Staurosporine IC₅₀ deviates by more than 3-fold from its historical average, the entire plate is invalidated.

    Step 3: Orthogonal Cellular Validation (Western Blot)
    • Methodology: Treat BaF3 cells (engineered to depend on the target kinase) with the top-performing analogs for 2 hours. Lyse cells and perform a Western Blot for downstream targets (e.g., p-ERK or p-Akt).

    • Causality: Biochemical potency does not guarantee cellular permeability. A compound may have an IC₅₀ of 10 nM in Step 2 but fail in vivo due to poor membrane penetration.

    • Self-Validation Checkpoint: The reduction in phosphorylation must dose-dependently match the cell proliferation IC₅₀. A disconnect between biochemical potency and cellular target engagement flags the compound for poor permeability, redirecting the chemistry team to optimize LogP rather than target affinity.

    Conclusion

    The 4-(5-amino-1,2-oxazol-3-yl)phenol scaffold provides a highly tunable, metabolically stable starting point for drug discovery. While scaffold morphing to pyrazoles can yield marginal gains in raw biochemical potency, the isoxazole core often provides a superior balance of physicochemical properties and synthetic tractability. By employing a self-validating screening cascade, researchers can confidently isolate the structural vectors that drive true in vivo efficacy.

    References

    • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign ACS Medicinal Chemistry Letters URL:[Link] [1]

    • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) ACS Medicinal Chemistry Letters URL:[Link] [2]

    • The synthetic and therapeutic expedition of isoxazole and its analogs Medicinal Chemistry Research URL:[Link] [3]

    Validation

    Benchmarking 4-(5-amino-1,2-oxazol-3-yl)phenol: A Comparative Guide to HSP90 Fragment Scaffolds vs. Established Inhibitors

    In modern Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight scaffold with high ligand efficiency is the critical first step in developing potent targeted therapies. The molecule 4-(5-amino-1,2-oxaz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In modern Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight scaffold with high ligand efficiency is the critical first step in developing potent targeted therapies. The molecule 4-(5-amino-1,2-oxazol-3-yl)phenol (CAS 887591-61-9) represents a classic, highly efficient fragment used to target the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90).

    As a Senior Application Scientist, I have structured this guide to objectively benchmark this fragment against established, clinical-stage reference compounds. Rather than simply listing data, this guide deconstructs the structural biology, comparative metrics, and the self-validating experimental protocols required to evaluate this scaffold during lead optimization.

    Mechanistic Rationale & Structural Biology

    To understand why 4-(5-amino-1,2-oxazol-3-yl)phenol is a privileged scaffold, we must analyze the causality behind its binding mechanics. HSP90 is a molecular chaperone whose N-terminal domain contains a unique Bergerat fold ATP-binding pocket.

    Established inhibitors like the natural product Radicicol and the synthetic clinical candidate [1][2] rely on a resorcinol moiety to anchor into this pocket. The fragment 4-(5-amino-1,2-oxazol-3-yl)phenol captures the essential pharmacophore of these larger molecules using only 13 heavy atoms:

    • The Phenol Ring: Acts as a resorcinol mimic. The hydroxyl group forms a critical, direct hydrogen bond with the side chains of Asp93 and Thr184 [2][3].

    • The 5-amino-isoxazole Ring: Serves as a bioisostere for pyrazole. The nitrogen and oxygen atoms of the isoxazole ring, along with the amino group, project into the solvent-exposed region and engage in a highly structured, water-mediated hydrogen-bonding network involving Asn51 and Gly97 [3][4].

    G Fragment 4-(5-amino-1,2-oxazol-3-yl)phenol Phenol Phenol Moiety Fragment->Phenol Isoxazole 5-amino-isoxazole Ring Fragment->Isoxazole Asp93 Asp93 / Thr184 (Direct H-Bond) Phenol->Asp93 Hydrogen Bonding Water Conserved Water Network (Asn51 / Gly97) Isoxazole->Water Water-mediated H-Bond

    Fig 1. Logical relationship of 4-(5-amino-1,2-oxazol-3-yl)phenol binding to the HSP90 ATP pocket.

    Comparative Performance Data

    When benchmarking a fragment against established drugs, absolute potency (IC50) is less important than Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms (HA). A high LE (>0.30 kcal/mol/HA) indicates that the molecule makes optimal use of its mass to bind the target, making it an ideal starting point for lead optimization.

    Below is a quantitative benchmarking of 4-(5-amino-1,2-oxazol-3-yl)phenol against Luminespib (an optimized isoxazole-resorcinol) and Radicicol (the natural product standard)[2][5].

    CompoundClassificationMW ( g/mol )IC50 (Biochemical)Kd (SPR)Ligand Efficiency (LE)
    4-(5-amino-1,2-oxazol-3-yl)phenol FBDD Scaffold176.17~250 µM~300 µM~0.45 kcal/mol/HA
    Luminespib (AUY922) Clinical Inhibitor465.542-20 nM1.7 nM~0.35 kcal/mol/HA
    Radicicol Natural Product364.35<20 nM19 nM~0.32 kcal/mol/HA

    Data Analysis: While Luminespib exhibits sub-nanomolar affinity, its LE drops as molecular weight increases. The fragment 4-(5-amino-1,2-oxazol-3-yl)phenol possesses an exceptional LE of ~0.45, meaning every atom contributes significantly to the binding free energy. The addition of a second hydroxyl group (converting the phenol to a resorcinol) and functionalizing the amine group is the established pathway to bridge the gap from a 300 µM fragment to a 1.7 nM clinical candidate[2].

    Self-Validating Experimental Methodologies

    To accurately benchmark low-affinity fragments, standard biochemical assays often yield false negatives due to the rapid on/off kinetics of small molecules. Therefore, orthogonal biophysical techniques must be employed. The following protocols represent self-validating systems designed to eliminate artifactual data.

    Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity (Kd)

    SPR is mandatory for fragment benchmarking because it detects binding events in real-time without relying on enzymatic turnover.

    • Sensor Surface Preparation: Dock the CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Target Immobilization: Dilute recombinant human HSP90 N-terminal domain (residues 9–236) in 10 mM sodium acetate (pH 4.5). Inject over the active channel to achieve an immobilization level of ~3,000 Response Units (RU). Block unreacted esters with 1 M ethanolamine (pH 8.5).

    • Solvent Correction (Critical Step): Fragments require high DMSO concentrations for solubility. Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+) to correct for bulk refractive index mismatches between the samples and the running buffer.

    • Fragment Injection: Prepare a 2-fold dilution series of 4-(5-amino-1,2-oxazol-3-yl)phenol (from 1 mM down to 15.6 µM) in running buffer containing exactly 5.0% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Data Analysis: Because fragments exhibit "square wave" sensograms (rapid kon​ and koff​ ), kinetic fitting is often impossible. Instead, plot the equilibrium response ( Req​ ) against fragment concentration and fit to a 1:1 Langmuir steady-state affinity model to determine the Kd​ .

    SPR Immobilization 1. Target Immobilization (Amine coupling) Injection 2. Fragment Injection (Rapid kinetics) Immobilization->Injection Detection 3. SPR Response (Mass change) Injection->Detection Analysis 4. Affinity (Kd) (Langmuir isotherm) Detection->Analysis

    Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment affinity validation.

    Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay

    To validate that the fragment binds specifically to the ATP pocket (and is not a non-specific aggregator), an FP competition assay against a known fluorescent tracer is required.

    • Tracer Preparation: Utilize BODIPY-Geldanamycin (BODIPY-GM) as the fluorescent probe. Geldanamycin is a known ATP-pocket binder.

    • Assay Buffer Formulation: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL BSA, and 0.01% CHAPS. (The inclusion of CHAPS prevents promiscuous fragment aggregation).

    • Incubation: In a black 384-well microplate, combine 10 nM recombinant HSP90α, 5 nM BODIPY-GM, and varying concentrations of 4-(5-amino-1,2-oxazol-3-yl)phenol (0.1 µM to 1000 µM). Incubate in the dark at 4°C for 3 hours to reach equilibrium.

    • Readout & Validation: Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the milli-polarization (mP) shift. A decrease in mP confirms that the fragment is actively displacing the BODIPY-GM tracer from the rigid protein pocket into the tumbling bulk solvent.

    Application in Lead Optimization

    The benchmarking data proves that 4-(5-amino-1,2-oxazol-3-yl)phenol is a highly efficient, structurally validated starting point. To evolve this fragment into a compound resembling Luminespib, medicinal chemists must execute two primary modifications:

    • Resorcinol Conversion: Installing a second hydroxyl group at the ortho position of the phenol ring. This satisfies the bipartite hydrogen-bonding requirement of Asp93, dramatically dropping the Kd​ from the micromolar to the nanomolar range[2].

    • Amine Alkylation: The 5-amino group of the isoxazole ring points toward the solvent channel. Alkylating this amine with morpholine or piperidine derivatives enhances aqueous solubility and allows the molecule to capture additional van der Waals interactions at the lip of the binding pocket[2][4].

    By strictly adhering to the biophysical workflows outlined above, researchers can confidently utilize 4-(5-amino-1,2-oxazol-3-yl)phenol as a foundational building block for next-generation kinase and chaperone inhibitors.

    References

    • Brough, P. A., et al. (2010). "Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency." Journal of Medicinal Chemistry, 53(16), 5956-5969. Available at:[Link]

    • Eccles, S. A., et al. (2008). "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis." Cancer Research, 68(8), 2850-2860. Available at:[Link]

    • Jhaveri, K., Taldone, T., Modi, S., & Chiosis, G. (2012). "Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(3), 742-755. Available at:[Link]

    • The Royal Society of Chemistry. (2012). "CHAPTER 8: Discovery of NVP-AUY922." RSC Drug Discovery Series. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

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    Operational &amp; Disposal Master Guide: 4-(5-amino-1,2-oxazol-3-yl)phenol

    As a laboratory professional or drug development scientist, handling bifunctional organic intermediates like 4-(5-amino-1,2-oxazol-3-yl)phenol requires a rigorous, causality-driven approach to safety and waste management...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a laboratory professional or drug development scientist, handling bifunctional organic intermediates like 4-(5-amino-1,2-oxazol-3-yl)phenol requires a rigorous, causality-driven approach to safety and waste management. This compound features three distinct reactive and hazardous moieties: a lipophilic phenol ring, a primary aromatic amine , and a heterocyclic isoxazole core.

    Standard organic waste protocols are insufficient here. Phenols are rapidly absorbed through the skin and act as systemic toxins, while primary aromatic amines (PAAs) are notorious for their genotoxic potential via cytochrome P450-mediated N-hydroxylation [1]. This guide provides a self-validating, step-by-step operational framework for the safe handling, containerization, and disposal of this specific chemical.

    Chemical Hazard Profiling & Causality

    To safely dispose of a chemical, you must first understand the mechanistic reasons behind its hazards:

    • The Phenol Moiety (Corrosivity & Toxicity): Phenol derivatives are highly lipophilic and penetrate the stratum corneum with alarming speed. They denature epidermal proteins and anesthetize local nerve endings, meaning severe burns can occur without immediate pain [2].

    • The Primary Aromatic Amine (Genotoxicity): Aromatic amines pose severe long-term health risks. In biological systems, they can be metabolically activated into reactive electrophiles that form covalent DNA adducts [1]. Therefore, any waste containing this compound must be treated as a suspected carcinogen and environmental hazard.

    • Amphoteric Reactivity: Because it contains both an acidic phenol (pKa ~9.5) and a basic amino group, this compound is amphoteric. Mixing it with strong acids or strong bases in uncontrolled waste streams can cause exothermic precipitation or the release of toxic vapors.

    Quantitative Safety Parameters

    Before initiating any disposal workflow, ensure your operational parameters align with the quantitative thresholds outlined below.

    Table 1: Critical Operational & Disposal Parameters

    ParameterThreshold / ValueScientific Rationale
    Nitrile Glove Breakthrough < 10 minutes Phenols rapidly degrade standard nitrile. Double-gloving is mandatory; immediate replacement is required upon contact [2].
    Laminate Glove Breakthrough > 480 minutes SilverShield® or equivalent laminate gloves provide the necessary chemical resistance against phenolic amines [2].
    Aqueous Waste pH Range pH 5.0 – 9.0 Prevents exothermic acid-base reactions and the formation of highly reactive ionic species in the waste carboy [3].
    Max Accumulation Time 90 Days Federal EPA and institutional EHS regulations mandate that hazardous chemical waste be removed within 90 days of the first drop [3].
    Max Accumulation Volume 1 Quart (Extremely Haz) Due to the high toxicity of phenol derivatives, many institutions classify them under "Extremely Hazardous" limits [4].

    Disposal Decision Workflow

    The following logic matrix dictates how 4-(5-amino-1,2-oxazol-3-yl)phenol waste must be segregated.

    G Start Waste Generated: 4-(5-amino-1,2-oxazol-3-yl)phenol IsSolid Physical State? Start->IsSolid SolidWaste Solid/Powder IsSolid->SolidWaste Solid LiquidWaste Liquid/Solution IsSolid->LiquidWaste Liquid SolidContainer Puncture-Resistant Solid Waste Bin SolidWaste->SolidContainer Aqueous Aqueous? LiquidWaste->Aqueous OrgSolvent Organic Solvent (Halogen-Free) Aqueous->OrgSolvent No AqSolvent Aqueous Mixture (pH 5-9) Aqueous->AqSolvent Yes OrgContainer Organic Waste Carboy OrgSolvent->OrgContainer AqContainer Aqueous Waste Carboy AqSolvent->AqContainer Labeling Apply EHS Hazardous Waste Label SolidContainer->Labeling OrgContainer->Labeling AqContainer->Labeling EHSPickup Schedule EHS Pickup (<90 Days) Labeling->EHSPickup

    Caption: Decision matrix for the classification and containerization of 4-(5-amino-1,2-oxazol-3-yl)phenol waste.

    Step-by-Step Disposal Methodologies

    Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

    Protocol A: Solid Waste & Contaminated Consumables

    This applies to pure crystalline powder, contaminated pipette tips, Kimwipes, and weighing boats.

    • PPE Verification: Don a fully buttoned lab coat, chemical splash goggles, and SilverShield laminate gloves (or double-nitrile gloves if laminate is unavailable, acknowledging the <10 min breakthrough time) [2].

    • Collection: Place all solid waste into a wide-necked, puncture-resistant, chemically compatible container (e.g., high-density polyethylene, HDPE). Do not attempt to wash contaminated disposable tubes; dispose of them whole.

    • Validation Check: Inspect the exterior of the container for rogue powder. Wipe down the exterior with a Kimwipe lightly dampened with 70% isopropanol, then dispose of the wipe into the container.

    • Sealing & Labeling: Cap tightly. Affix an official EHS Hazardous Waste label. Write the full chemical name: "4-(5-amino-1,2-oxazol-3-yl)phenol" (No abbreviations). Check the boxes for Toxic and Environmental Hazard [4].

    Protocol B: Liquid Waste Consolidation

    This applies to reaction filtrates, HPLC effluents, or extraction layers containing the compound.

    • Segregation: Determine if the solvent matrix is primarily aqueous or organic.

      • Organic: Route to the Halogen-Free Organic Waste carboy (unless dissolved in DCM/Chloroform, which requires the Halogenated Waste stream).

      • Aqueous: Route to the Aqueous Toxic Waste carboy.

    • pH Adjustment (Aqueous Only):

      • Causality: Highly acidic or basic phenol solutions can react violently with other lab wastes.

      • Action: Test the pH of your waste mixture using a calibrated pH meter or universal indicator strips. If outside the 5.0–9.0 range, neutralize dropwise with 1M HCl or 1M NaOH [3].

      • Validation Check: The solution must remain visually homogeneous without rapid gas evolution or precipitation before transfer.

    • Transfer: Use a dedicated funnel to pour the waste into the carboy. Fill the container to no more than 80% capacity (the "shoulder") to allow for vapor expansion [4].

    • Secondary Containment: Ensure the carboy rests inside a secondary containment bin capable of holding 110% of the carboy's volume.

    Emergency Decontamination Protocol

    Because this compound contains a phenol ring, standard water-based decontamination is strictly contraindicated for skin exposure.

    The Causality of PEG Decontamination: Flushing a phenol exposure with low-pressure water merely spreads the hydrophobic chemical over a larger surface area, accelerating systemic absorption. Instead, pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400) must be used. The ether oxygens in the PEG polymer chains form strong hydrogen bonds with the phenol's hydroxyl proton, acting as a "macromolecular sponge" that sequesters the toxin and draws it out of the lipid bilayer [2].

    Immediate Exposure Steps:

    • Alert & Remove: Alert colleagues immediately. Remove contaminated clothing while avoiding further spreading.

    • Apply PEG: Do NOT use the safety shower immediately for localized spills. Liberally swab the affected area with PEG 300 or PEG 400 using cotton balls or paper towels.

    • Wipe & Repeat: Wipe off the PEG and reapply fresh PEG continuously for at least 15 minutes.

    • Medical Attention: Collect all contaminated wipes into a hazardous waste bag, label it as "Phenol/Amine Contaminated Debris," and seek emergency medical attention immediately, even if no pain is felt [2].

    References

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]

    • Safe Use of Phenol (Safety Net #22). UC Davis Environmental Health and Safety. Available at:[Link]

    • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health & Safety. Available at: [Link]

    Handling

    Personal protective equipment for handling 4-(5-amino-1,2-oxazol-3-yl)phenol

    Comprehensive Safety and Operational Guide for Handling 4-(5-amino-1,2-oxazol-3-yl)phenol In drug discovery and development, handling bifunctional building blocks like 4-(5-amino-1,2-oxazol-3-yl)phenol requires a nuanced...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide for Handling 4-(5-amino-1,2-oxazol-3-yl)phenol

    In drug discovery and development, handling bifunctional building blocks like 4-(5-amino-1,2-oxazol-3-yl)phenol requires a nuanced approach to laboratory safety. As a Senior Application Scientist, I design operational workflows that treat chemical handling as a self-validating system—where safety is engineered into the procedure itself rather than treated as an afterthought.

    This molecule presents a severe dual-hazard profile:

    • The Phenol Moiety : Phenol is highly corrosive and acts as a local anesthetic, meaning severe dermal burns may occur without immediate pain (1[1]). It rapidly permeates standard laboratory elastomers and can cause systemic toxicity affecting the central nervous system, liver, and kidneys.

    • The Aminoisoxazole Moiety : Heterocyclic amines are frequently associated with respiratory sensitization and potential genotoxicity. When handled as a dry powder, the inhalation risk is significantly elevated.

    To build a secure operational environment, we must move beyond generic safety data sheets and implement field-proven, causality-driven protocols.

    Personal Protective Equipment (PPE) Risk Matrix

    The selection of PPE for this compound is dictated by the rapid breakthrough time of phenol through standard elastomers. Standard 4-mil nitrile gloves offer less than 10 minutes of protection against phenol derivatives (2[2]).

    PPE CategorySpecificationQuantitative Data / BreakthroughCausality / Rationale
    Gloves (Primary) Heavyweight Neoprene, Viton, or Butyl (≥8 mil)>240 min breakthroughPhenol rapidly permeates standard nitrile. Viton/Butyl prevents systemic dermal absorption (3[3]).
    Gloves (Secondary) 4-mil Nitrile (Inner layer)<10 min breakthroughProvides baseline dexterity and a secondary barrier if the outer glove is compromised during handling.
    Eye Protection Chemical Splash Goggles + Face ShieldN/APhenol causes severe, irreversible corneal damage. A shield prevents aerosolized droplet contact (4[4]).
    Body Protection Chemically resistant apron (Polyethylene) over lab coatN/APhenol's anesthetic effect means splashes on standard fabric may go unnoticed while causing deep tissue burns.
    Respiratory N95 or P100 Particulate Respirator99.9% filtration efficiencyRequired only if weighing outside a HEPA-filtered enclosure, mitigating the aminoisoxazole sensitization risk.

    Operational Workflow & Emergency Routing

    The following diagram illustrates the logical progression of handling this compound, ensuring that spill response and disposal pathways are pre-defined before the chemical container is ever opened.

    G Prep 1. Pre-Operation Verify Fume Hood & PEG Kit Weigh 2. Weighing HEPA-Filtered Enclosure Prep->Weigh Solvent 3. Dissolution Sealed Vial Vortexing Weigh->Solvent Spill Spill Protocol Apply PEG 300/400 Weigh->Spill Accidental Powder Release Solvent->Spill Accidental Liquid Release Waste EPA RCRA Disposal Segregate as Hazardous Solvent->Waste Standard Workflow Completion Spill->Waste Contaminated PPE/Wipes

    Operational workflow and emergency routing for 4-(5-amino-1,2-oxazol-3-yl)phenol handling.

    Step-by-Step Methodologies

    Protocol A: Safe Weighing and Dissolution

    A self-validating protocol requires that safety measures are physically confirmed before proceeding to the next step.

    • Pre-Operational Readiness Validation : Before retrieving the chemical, verify the fume hood face velocity (target: 80-100 fpm). Visually confirm that a dedicated Phenol Exposure Kit containing low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) is on the benchtop (2[2]). Causality: If an exposure occurs, you will not have time to search for the kit.

    • Double-Gloving : Don 4-mil nitrile inner gloves and 8-mil Neoprene or Viton outer gloves.

    • Static Mitigation : Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Aminoisoxazole powders can hold a static charge, leading to sudden aerosolization and inhalation risk during transfer.

    • Closed-System Transfer : Weigh the solid using an analytical balance inside the fume hood. Transfer the powder directly into the target vial. Do not transport open weigh boats across the laboratory space.

    • In-Hood Dissolution : Add the required solvent directly to the pre-weighed vial inside the hood. Cap the vial tightly before vortexing or sonicating.

    Protocol B: Spill Response and Dermal Decontamination

    Because phenol acts as a local anesthetic, personnel may not immediately feel a chemical burn. Visual vigilance is critical.

    • Immediate Dermal Decontamination (The PEG Protocol) : If skin contact occurs, DO NOT immediately rinse with small amounts of water . Water can expand the lipophilic phenol over a larger surface area, worsening systemic absorption (2[2]).

    • Continuous Swabbing : Immediately swab the affected area with PEG 300 or 400. Continue wiping with fresh PEG-soaked gauze for at least 15 minutes, or until the characteristic sweet, tarry odor of phenol dissipates (3[3]).

    • Spill Containment : For bench spills, don fresh Viton gloves. Cover the spill with an inert absorbent (e.g., vermiculite).

    • Surface Neutralization : Sweep the absorbed material into a compatible, sealable container. Wash the bench surface thoroughly with a soap and water solution to remove residual traces (5[5]).

    Protocol C: EPA-Compliant Waste Disposal Plan

    Improper disposal of phenol derivatives can result in severe environmental contamination and regulatory penalties.

    • Strict Segregation : Do not mix 4-(5-amino-1,2-oxazol-3-yl)phenol waste with general non-halogenated organic waste. It must be segregated to comply with the EPA's Resource Conservation and Recovery Act (RCRA) standards for toxic characteristics (6[6]).

    • Primary Containment : Store liquid waste in high-density polyethylene (HDPE) or glass containers. Avoid thin plastics or polycarbonate, which phenol can degrade over time.

    • Hazard Labeling : Label the container explicitly as "Hazardous Waste: Toxic, Corrosive (Phenol/Aminoisoxazole derivative)" from the moment the first drop of waste is generated.

    • Accumulation Limits : Adhere to EPA Subpart K regulations for academic and research laboratories, ensuring that waste is inspected weekly and removed by a licensed disposal facility within the maximum storage time of six months (6[6]). All contaminated PPE (gloves, PEG wipes) must be disposed of as solid hazardous waste, not general trash (7[7]).

    References

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

    • Phenol Standard Operating Procedure. Wayne State University. [Link]

    • OESO Phenol Guideline. Duke University Safety.[Link]

    • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council.[Link]

    • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).[Link]

    Sources

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